Product packaging for AZM475271(Cat. No.:CAS No. 476159-98-5)

AZM475271

Cat. No.: B1684639
CAS No.: 476159-98-5
M. Wt: 442.9 g/mol
InChI Key: WPOXAFXHRJYEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Src Kinase Inhibitor M475271 is an inhibitor of Src tyrosine kinase, with potential antineoplastic activity. Upon administration, Src kinase inhibitor M-475271 targets and binds to Src kinase. This inhibits Src-mediated signaling and the proliferation of tumor cells overexpressing Src. Src tyrosine kinase, a non-receptor tyrosine kinase upregulated in many tumor cell types, plays an important role in tumor cell proliferation, motility, invasiveness and survival.
AZM-475271 is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClN4O3 B1684639 AZM475271 CAS No. 476159-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O3/c1-28-8-6-15(7-9-28)13-31-22-12-19-17(11-21(22)30-3)23(26-14-25-19)27-20-10-16(29-2)4-5-18(20)24/h4-5,10-12,14-15H,6-9,13H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOXAFXHRJYEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197222
Record name M-475271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476159-98-5
Record name M-475271
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476159985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-475271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M475271
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-475271
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0361Z8214O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZM475271: A Dual Inhibitor of Src Family Kinases and TGF-β Signaling in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

Introduction

AZM475271 is a potent and selective, orally active small molecule inhibitor of Src family kinases (SFKs). Emerging research has identified a broader mechanism of action for this compound, revealing its ability to also modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of tumor progression and metastasis. This dual inhibitory function positions this compound as a compelling agent in oncology research, particularly for cancers where both Src and TGF-β pathways are implicated in pathogenesis, such as pancreatic and breast cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Dual Inhibition of Src and TGF-β Signaling

This compound exerts its anti-cancer effects through the inhibition of two key signaling pathways: the Src family kinases and the TGF-β signaling cascade.

Inhibition of Src Family Kinases

Src, a non-receptor tyrosine kinase, is a central node in various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1] In many cancers, Src is overexpressed and/or hyperactivated, contributing to malignant progression. This compound directly targets and inhibits the kinase activity of several SFKs.

Cross-Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in later stages. This compound has been shown to cross-inhibit tumor-promoting TGF-β signaling.[2][3] This inhibition occurs downstream of the TGF-β receptor and affects the activation of key mediators, Smad2 and Smad3.[2]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against Src Family Kinases

KinaseIC50 (µM)
c-Src0.01
Lck0.03
c-yes0.08

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Duration
c-Src transfected fibroblasts-0.5324 hours
A549Lung Cancer0.4872 hours

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.

Table 3: Effects of this compound on Downstream Effectors in Pancreatic Cancer Cells

Molecular EffectCell LineObservation
Src tyrosine kinase activityL3.6plStrong dose-dependent inhibition (1-10 µM)
TGF-β1-induced chemokinesisPanc-1Effective dose-dependent blockade
TGF-β1-induced gene upregulationPanc-1, Colo357Inhibition of MMP2, MMP9, N-cadherin, and vimentin upregulation
TGF-β1-induced E-cadherin suppressionPanc-1, Colo357Partial relief of suppression
Smad2 and Smad3 activationPanc-1, Colo357Inhibition of C-terminal phosphorylation

Note: Specific quantitative dose-response data for the effects of this compound on the expression of EMT-related genes and the phosphorylation of Smad2/3 are not detailed in the currently available literature. The provided information is based on qualitative descriptions of dose-dependent effects.[2]

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

AZM475271_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Activation TGFBR TGF-β Receptor (TβRI/TβRII) Smad23 Smad2/3 TGFBR->Smad23 Phosphorylation FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Gene_expression Gene Expression FAK->Gene_expression Cell Migration, Invasion Ras->Gene_expression Proliferation, Survival PI3K->Gene_expression Proliferation, Survival pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->Gene_expression Transcription Regulation Proliferation Proliferation Survival Survival Migration Migration Invasion Invasion EMT EMT This compound This compound This compound->TGFBR Cross-inhibition of downstream signaling This compound->Src Inhibition TGF_beta_Signaling_Inhibition TGFB TGF-β TGFBR TGF-β Receptor Complex TGFB->TGFBR Binding Smad23 Smad2/3 TGFBR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus EMT_genes EMT Gene Transcription (MMP2, MMP9, N-cadherin, vimentin) Nucleus->EMT_genes Activation Ecadherin_gene E-cadherin Transcription Nucleus->Ecadherin_gene Repression This compound This compound This compound->pSmad23 Inhibition of Activation qRT_PCR_Workflow start Start: Pancreatic Cancer Cells treatment Treatment with this compound and/or TGF-β1 start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrpcr Quantitative Real-Time PCR cdna_synthesis->qrpcr data_analysis Data Analysis (ΔΔCt Method) qrpcr->data_analysis end End: Relative Gene Expression data_analysis->end Western_Blot_Workflow start Start: Serum-starved Pancreatic Cancer Cells pretreatment Pre-treatment with this compound start->pretreatment stimulation Stimulation with TGF-β1 pretreatment->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Smad2/3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Stripping and Re-probing (Total Smad2/3, Loading Control) detection->reprobe end End: Relative Protein Phosphorylation reprobe->end

References

AZM475271: A Technical Guide to its Downstream Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271, also known as M475271, is an orally active and selective inhibitor of Src family kinases (SFKs).[1][2] This technical guide provides a comprehensive overview of the downstream targets of this compound, detailing its mechanism of action and summarizing key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Direct Kinase Inhibition

This compound exerts its primary effect through the direct inhibition of several Src family kinases. The inhibitory concentrations (IC50) for these kinases have been determined, highlighting its potency and selectivity.

Target KinaseIC50 (µM)
c-Src0.01
Lck0.03
c-Yes0.08
VEGFR20.7
Table 1: In vitro kinase inhibition profile of this compound.[3]

Downstream Signaling Pathways

The inhibition of Src family kinases by this compound leads to the modulation of multiple downstream signaling pathways critical for tumor progression, metastasis, and angiogenesis.

Src-Mediated Signaling

As a potent Src inhibitor, this compound directly interferes with the phosphorylation of downstream substrates. Src is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from various cell surface receptors, including growth factor receptors and integrins.[4] Its inhibition leads to the disruption of pathways controlling cell division, motility, adhesion, and survival.[4]

Src_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effectors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR) Src Src Receptor_Tyrosine_Kinases->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK This compound This compound This compound->Src Inhibits Cellular_Responses Proliferation Migration Survival Angiogenesis FAK->Cellular_Responses STAT3->Cellular_Responses PI3K_Akt->Cellular_Responses MAPK_ERK->Cellular_Responses

Figure 1: Simplified overview of this compound's inhibitory action on the Src signaling pathway.
TGF-β Signaling Pathway

This compound has been shown to cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway.[5][6] This is significant as TGF-β signaling is implicated in epithelial-mesenchymal transition (EMT), a key process in metastatic dissemination.[5][6] this compound inhibits TGF-β1-induced cell migration and the upregulation of EMT-associated genes such as MMP2, MMP9, N-cadherin, and vimentin.[5] It also inhibits the activation of Smad2 and Smad3, key mediators of TGF-β signaling.[5]

TGFb_Signaling TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad2_3 p-Smad2/3 TGFbR->Smad2_3 This compound This compound This compound->TGFbR Inhibits Gene_Expression Upregulation of MMP2, MMP9, N-cadherin, Vimentin Smad2_3->Gene_Expression EMT_Migration EMT & Cell Migration Gene_Expression->EMT_Migration

Figure 2: Inhibition of the TGF-β signaling pathway by this compound.
STAT3, FAK, and Src Mediated Signaling in Cancer Stem Cells

Research in breast cancer models has demonstrated that this compound can reduce cancer stem cell load, tumorigenic potential, and metastasis by inhibiting STAT3, FAK, and Src mediated signaling.[7] This highlights the role of this compound in targeting the key survival and proliferation pathways in cancer stem cells.

Cellular and In Vivo Effects

The inhibition of these key signaling pathways by this compound translates into significant anti-tumor effects both in vitro and in vivo.

In Vitro Cellular Effects

This compound has been shown to inhibit the proliferation of various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
c-Src3T3Transfected Fibroblasts0.5324
A549Lung Cancer0.4872
PC3Prostate Cancer32Not Specified
DU145Prostate Cancer16Not Specified
Table 2: In vitro anti-proliferative activity of this compound in various cell lines.[1][3]

Furthermore, this compound induces apoptosis and reduces tumor cell migration.[1][2] In prostate tissues and WPMY-1 cells, it inhibits Src family kinase activity and reduces α1-adrenergic and neurogenic contraction.[1]

In Vivo Anti-Tumor Activity

In preclinical animal models, this compound has demonstrated significant anti-tumor and anti-metastatic activity. In a pancreatic cancer mouse xenograft model using L3.6pl cells, oral administration of this compound at 50 mg/kg once daily for 32 days reduced tumor volume.[1] This effect was enhanced when combined with gemcitabine.[1] The compound also reduces microvessel density, indicating anti-angiogenic properties.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 values of this compound against target kinases.

  • Methodology: A common method is a radiometric filter binding assay.

    • Recombinant kinase domains are incubated with a specific peptide substrate, [γ-33P]ATP, and varying concentrations of this compound in a kinase buffer.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).

    • The reaction is stopped, and the mixture is transferred to a phosphocellulose filter plate.

    • The plate is washed to remove unincorporated [γ-33P]ATP.

    • The amount of radioactivity incorporated into the peptide substrate is measured using a scintillation counter.

    • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay
  • Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound for the specified duration (e.g., 24, 48, or 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blotting for Phosphoprotein Analysis
  • Objective: To assess the effect of this compound on the phosphorylation of downstream target proteins.

  • Methodology:

    • Cells are treated with this compound for a specified time.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-Src, total-Src, phospho-Smad2/3, total-Smad2/3).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-pSrc) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Figure 3: General workflow for Western Blotting analysis.
In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically injected with human cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives this compound (e.g., 50 mg/kg, p.o., daily), while the control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound is a potent and selective Src family kinase inhibitor with a well-defined mechanism of action. Its ability to inhibit key downstream signaling pathways, including those mediated by Src, TGF-β, STAT3, and FAK, underscores its potential as a therapeutic agent in oncology. The compound demonstrates significant anti-proliferative, pro-apoptotic, anti-migratory, and anti-angiogenic effects in a variety of cancer models. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

AZM475271: A Technical Guide to its Modulation of Src and TGF-β Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs).[1][2] Extensive research has demonstrated its significant role in modulating key signaling pathways implicated in cancer progression, particularly those driven by Src and Transforming Growth Factor-beta (TGF-β). This technical guide provides an in-depth overview of the signaling pathways affected by this compound, a summary of its quantitative effects, and detailed experimental protocols for studying its activity.

Core Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of Src, a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[3] Aberrant Src activation is a common feature in many cancers, making it a critical therapeutic target.[3] Furthermore, studies have revealed that this compound also cross-inhibits the TGF-β signaling pathway, a crucial regulator of cellular growth, differentiation, and epithelial-mesenchymal transition (EMT).[4][5]

The Src Signaling Pathway

Src acts as a central node in signal transduction, relaying signals from receptor tyrosine kinases (RTKs), integrins, and G protein-coupled receptors.[6] Upon activation, Src phosphorylates a multitude of downstream substrates, initiating a cascade of events that promote cancer progression.

Src_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular RTK RTK / Integrin Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Src->PI3K RAS RAS/MEK/ERK Src->RAS Angio Angiogenesis Src->Angio Cell_Mig Cell Migration & Invasion FAK->Cell_Mig Cell_Pro Cell Proliferation & Survival STAT3->Cell_Pro PI3K->Cell_Pro RAS->Cell_Pro This compound This compound This compound->Src

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

The TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to type II receptors (TβRII), which then recruit and phosphorylate type I receptors (TβRI). This activation leads to the phosphorylation of downstream mediators, primarily Smad2 and Smad3. In the context of cancer, this pathway is often hijacked to promote EMT, invasion, and metastasis. This compound has been shown to inhibit TGF-β signaling, preventing the activation of Smad proteins and subsequent gene expression changes.[4]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGFB TGF-β TBRII TβRII TGFB->TBRII TBRI TβRI TBRII->TBRI Smad23 p-Smad2/3 TBRI->Smad23 Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Gene Expression (e.g., MMPs, N-cadherin) Smad_complex->Gene_expression EMT EMT, Migration, Invasion Gene_expression->EMT This compound This compound This compound->TBRI

Caption: Overview of the TGF-β signaling pathway and the inhibitory effect of this compound.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data on its potency and efficacy.

Target IC50 (μM) Assay Type Reference
c-Src0.01Kinase Assay[1]
Lck0.03Kinase Assay[1]
c-yes0.08Kinase Assay[1]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Cell Line Effect Concentration Assay Reference
Panc-1Inhibition of TGF-β1-induced chemokinesisDose-dependentReal-time cell migration[4]
Panc-1Inhibition of Smad2/3 phosphorylationNot specifiedPhosphoimmunoblotting[4]
Colo-357Inhibition of TGF-β1-induced gene expressionNot specifiedqRT-PCR[4]
L3.6plInhibition of cell proliferationNot specifiedMTT Assay[7]
HUVECInhibition of migrationNot specifiedBoyden Chamber Assay[7]
HUVECReduced proliferationNot specifiedMTT Assay[7]
MDA-MB 231Reduced mammosphere formation10 µMMammosphere culture[8]
MDA-MB 468Reduced mammosphere formation10 µMMammosphere culture[8]
MCF7Reduced mammosphere formation10 µMMammosphere culture[8]

Table 2: Cellular Effects of this compound

Model Treatment Effect Reference
Nude mice with L3.6pl orthotopic xenograftsThis compoundReduced tumor burden, no liver metastases[7]
Mouse corneal micropocket assayThis compoundInhibition of bFGF-induced neovascularization[7]

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Real-time Cell Migration Assay (Chemokinesis)

This protocol is adapted from studies on pancreatic cancer cells.[4]

Cell_Migration_Workflow cluster_workflow Experimental Workflow Start Seed Panc-1 cells in CIM-Plate 16 Treatment Add this compound at various concentrations Start->Treatment Stimulation Add TGF-β1 to the lower chamber Treatment->Stimulation Incubation Incubate and monitor cell migration in real-time (xCELLigence System) Stimulation->Incubation Analysis Analyze cell index to quantify migration Incubation->Analysis

Caption: Workflow for the real-time cell migration assay.

  • Cell Seeding: Pancreatic cancer cells (e.g., Panc-1) are seeded in the upper chamber of a CIM-Plate 16.

  • Treatment: Cells are pre-treated with various concentrations of this compound.

  • Stimulation: TGF-β1 is added to the lower chamber as a chemoattractant.

  • Monitoring: Cell migration is monitored in real-time using a system like the xCELLigence Real-Time Cell Analyzer.

  • Data Analysis: The change in electrical impedance, represented as the Cell Index, is used to quantify cell migration.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the effect of this compound on the expression of EMT-related genes.[4]

  • Cell Culture and Treatment: Pancreatic cancer cells (e.g., Panc-1, Colo-357) are cultured and treated with TGF-β1 in the presence or absence of this compound.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • qRT-PCR: The expression levels of target genes (e.g., MMP2, MMP9, N-cadherin, Vimentin) and a housekeeping gene (e.g., GAPDH) are quantified using a real-time PCR system with specific primers.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Phosphoimmunoblotting (Western Blot) for Protein Phosphorylation

This method is employed to assess the phosphorylation status of key signaling proteins like Smad2 and Smad3.[4]

  • Cell Lysis: Cells treated with TGF-β1 and/or this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Smad2/3 and total Smad2/3.

  • Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence detection system.

Matrigel Invasion Assay

This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells.[8]

  • Chamber Preparation: Boyden chambers with an 8 μm pore filter are coated with Matrigel.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber in a serum-free medium containing this compound.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., 20% FBS).

  • Incubation: The chambers are incubated for 24 hours.

  • Analysis: Non-invading cells on the upper surface of the filter are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Conclusion

This compound is a dual inhibitor of Src family kinases and the TGF-β signaling pathway, demonstrating significant anti-cancer activity in preclinical models. Its ability to concurrently block key drivers of tumor progression, including proliferation, migration, invasion, and angiogenesis, makes it a compelling candidate for further investigation in cancer therapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand and leverage the therapeutic potential of this compound.

References

The Anti-Angiogenic Potential of AZM475271: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271, a potent and selective Src tyrosine kinase inhibitor, has demonstrated significant anti-angiogenic properties in preclinical studies. This technical guide provides a comprehensive overview of the existing data on this compound, focusing on its mechanism of action, efficacy in in vitro and in vivo models, and the experimental protocols utilized to evaluate its anti-angiogenic effects. Quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its therapeutic potential in targeting angiogenesis-dependent diseases.

Introduction to Angiogenesis and Src Kinase

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2 (also known as Flk-1), are key players in initiating the angiogenic cascade. Downstream of VEGFR-2 activation, the non-receptor tyrosine kinase Src plays a pivotal role in mediating endothelial cell proliferation, migration, and survival. The overexpression and activation of Src are frequently observed in various human cancers, making it an attractive target for anti-cancer therapies.

This compound, also referred to as M475271, is a small molecule inhibitor of Src family kinases. Its ability to interfere with critical signaling pathways makes it a promising candidate for anti-angiogenic therapy.

Mechanism of Action of this compound

This compound exerts its anti-angiogenic effects primarily by inhibiting the activity of Src tyrosine kinase. This inhibition disrupts the VEGF-induced signaling cascade in human umbilical vein endothelial cells (HUVECs), leading to a reduction in key processes required for angiogenesis.

The binding of VEGF to its receptor, VEGFR-2, triggers the autophosphorylation of the receptor and the subsequent activation of Src kinase. Activated Src then phosphorylates downstream effector molecules, leading to the activation of pathways such as the MAPK/ERK and p38 pathways, which are critical for endothelial cell proliferation and migration. This compound directly inhibits the phosphorylation of Src, thereby blocking these downstream signaling events.

Furthermore, this compound has been shown to affect the integrity of endothelial cell-cell junctions by inhibiting the VEGF-induced phosphorylation of VE-cadherin and β-catenin. This leads to the stabilization of these junctional proteins, which is crucial for maintaining vascular integrity and preventing the increased permeability associated with angiogenesis.

Quantitative Data on the Efficacy of this compound

The potency and efficacy of this compound have been quantified in various preclinical assays. The following tables summarize the key quantitative findings.

Target Kinase IC50 (µM) Reference
c-Src0.01[1]
Lck0.03[1]
c-yes0.08[1]
c-Src3T3 cells0.53[1]
A549 cells0.48[1]

Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity or cell proliferation.

In Vivo Model Treatment Outcome Reference
Orthotopic Human Pancreatic Cancer (L3.6pl) in Nude MiceThis compound (50 mg/kg, p.o., daily)~40% reduction in primary tumor volume.[1]
Orthotopic Human Pancreatic Cancer (L3.6pl) in Nude MiceThis compound (50 mg/kg, p.o., daily) + Gemcitabine~90% reduction in primary tumor volume. No lymph node or liver metastases observed.[1]

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Efficacy of this compound. Data from an orthotopic pancreatic cancer model in nude mice.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound's anti-angiogenic properties.

HUVEC Proliferation Assay

This assay measures the effect of this compound on the proliferation of human umbilical vein endothelial cells, typically stimulated by VEGF.

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium.

  • Assay Procedure:

    • Seed HUVECs in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Allow cells to adhere overnight.

    • Starve the cells in a serum-free or low-serum medium for 4-6 hours.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with recombinant human VEGF (typically 10-50 ng/mL).

    • Incubate for 24-72 hours.

    • Assess cell proliferation using one of the following methods:

      • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

      • [³H]Thymidine Incorporation: Add [³H]thymidine to the culture medium for the final 4-18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

HUVEC Transwell Migration Assay

This assay evaluates the ability of this compound to inhibit the migration of HUVECs towards a chemoattractant, such as VEGF.

  • Apparatus: Transwell inserts with a porous membrane (typically 8 µm pore size) placed in a 24-well plate.

  • Assay Procedure:

    • Coat the lower side of the Transwell membrane with a suitable extracellular matrix protein (e.g., gelatin or fibronectin).

    • Place the Transwell inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

    • Resuspend serum-starved HUVECs in a serum-free medium containing different concentrations of this compound.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

    • Incubate for 4-24 hours.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet or DAPI).

    • Count the number of migrated cells in several microscopic fields.

In Vitro Tube Formation Assay

This assay assesses the ability of this compound to disrupt the formation of capillary-like structures by HUVECs on a basement membrane matrix.

  • Matrix: Matrigel™ or a similar basement membrane extract.

  • Assay Procedure:

    • Coat the wells of a 96-well plate with a thin layer of Matrigel™ and allow it to solidify at 37°C.

    • Harvest and resuspend HUVECs in a low-serum medium.

    • Treat the cells with different concentrations of this compound.

    • Seed the treated HUVECs onto the Matrigel™-coated wells.

    • Incubate for 4-18 hours to allow for the formation of tube-like structures.

    • Visualize the tube network using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using image analysis software.

Orthotopic Pancreatic Cancer Nude Mouse Model

This in vivo model is used to evaluate the effect of this compound on tumor growth, metastasis, and microvessel density in a more physiologically relevant setting.

  • Animal Model: Athymic nude mice.

  • Tumor Cell Line: Human pancreatic carcinoma cells (e.g., L3.6pl).

  • Procedure:

    • Surgically implant the pancreatic cancer cells into the pancreas of the nude mice.

    • Allow the tumors to establish for a specified period (e.g., 7-10 days).

    • Administer this compound (e.g., 50 mg/kg daily by oral gavage). In combination therapy studies, a cytotoxic agent like gemcitabine may also be administered.

    • Monitor tumor growth over time using methods such as caliper measurements or in vivo imaging.

    • At the end of the study, sacrifice the animals and excise the primary tumors and metastatic tissues.

    • Measure the final tumor volume and assess the extent of metastasis.

Immunohistochemistry for Microvessel Density

This technique is used to quantify the degree of angiogenesis within tumor tissues.

  • Marker: CD31 (also known as PECAM-1), an endothelial cell marker.

  • Procedure:

    • Fix the excised tumor tissues in formalin and embed them in paraffin.

    • Prepare thin sections of the tumor tissue.

    • Perform immunohistochemical staining for CD31 using a specific primary antibody.

    • Use a suitable secondary antibody and detection system to visualize the stained blood vessels.

    • Examine the stained sections under a microscope.

    • Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

AZM475271_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 (Flk-1) VEGF->VEGFR2 Binds Src Src VEGFR2->Src Activates PLCg PLCγ Src->PLCg PI3K PI3K Src->PI3K Ras Ras Src->Ras p38 p38 MAPK Src->p38 VE_cadherin VE-cadherin β-catenin Src->VE_cadherin Phosphorylates (destabilizes junction) This compound This compound This compound->Src Inhibits This compound->VE_cadherin Prevents Phosphorylation Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Angiogenesis p38->Angiogenesis

Caption: Mechanism of action of this compound in inhibiting VEGF-induced angiogenesis.

HUVEC_Proliferation_Workflow start Seed HUVECs in 96-well plate starve Serum starve cells start->starve pretreat Pre-treat with this compound starve->pretreat stimulate Stimulate with VEGF pretreat->stimulate incubate Incubate for 24-72h stimulate->incubate measure Measure proliferation (MTT or [3H]thymidine) incubate->measure end Analyze data measure->end

Caption: Experimental workflow for the HUVEC proliferation assay.

In_Vivo_Model_Workflow start Implant pancreatic cancer cells in nude mice establish Allow tumor establishment start->establish treat Treat with this compound establish->treat monitor Monitor tumor growth treat->monitor sacrifice Sacrifice and excise tumors monitor->sacrifice analyze Analyze tumor volume, metastasis, and MVD sacrifice->analyze end Evaluate efficacy analyze->end

Caption: Workflow for the in vivo orthotopic pancreatic cancer model.

Conclusion

This compound has demonstrated compelling anti-angiogenic properties through the targeted inhibition of Src tyrosine kinase. Its ability to disrupt key signaling pathways downstream of VEGF, leading to the inhibition of endothelial cell proliferation, migration, and tube formation, underscores its potential as a therapeutic agent. Furthermore, its efficacy in reducing tumor growth and metastasis in a preclinical cancer model provides a strong rationale for its continued investigation in angiogenesis-dependent diseases. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of this compound and other Src kinase inhibitors.

References

AZM475271: A Multi-faceted Inhibitor Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZM475271 is a potent, orally active small molecule inhibitor with a significant impact on the tumor microenvironment (TME). Initially identified as a selective Src family kinase (SFK) inhibitor, emerging evidence has revealed its multifaceted nature, notably its capacity to disrupt key signaling networks that govern the pro-tumorigenic activities of cancer cells and their stromal allies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on the TME. It consolidates quantitative data, details experimental protocols for assessing its activity, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies that target the complex interplay between tumor cells and their microenvironment.

Core Mechanism of Action: A Dual Inhibitor of Src and TGF-β Signaling

This compound exerts its anti-tumor effects through the inhibition of at least two critical signaling pathways: the Src family kinases and the Transforming Growth Factor-beta (TGF-β) pathway. This dual inhibitory action allows this compound to target both intrinsic cancer cell properties and the supportive stromal components of the TME.

Inhibition of Src Family Kinases

This compound is a potent inhibitor of several Src family kinases, which are non-receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, migration, and angiogenesis.

Inhibition of TGF-β Signaling

In addition to its effects on Src kinases, this compound has been demonstrated to be a potent inhibitor of TGF-β-mediated cellular responses.[1] The TGF-β signaling pathway is a critical regulator of the TME, influencing the function of cancer-associated fibroblasts (CAFs), immune cells, and the extracellular matrix (ECM). In advanced cancers, TGF-β signaling often switches from a tumor-suppressive to a tumor-promoting role.[2]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 Value (μM)
c-Src0.01
Lck0.03
c-yes0.08

Table 2: In Vitro Cellular Activity of this compound

Cell LineAssayIC50 Value (μM)Exposure Time
c-Src transfected 3T3 cellsProliferation0.5324 h
A549 (Lung Carcinoma)Proliferation0.4872 h

Table 3: In Vivo Efficacy of this compound

Animal ModelDosingOutcome
Nude mice with pancreatic cancer xenografts50 mg/kg, p.o.Significant reduction in median tumor volume. Marked reduction in the incidence of liver metastasis.

Effects on the Tumor Microenvironment

The dual inhibition of Src and TGF-β signaling by this compound has profound effects on the cellular and non-cellular components of the TME.

Modulation of Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and play a critical role in tumor progression by secreting growth factors, remodeling the ECM, and promoting immune evasion. Both TGF-β and STAT3 signaling are crucial for the activation and pro-tumorigenic functions of CAFs.[3][4][5]

By inhibiting TGF-β signaling, this compound is predicted to:

  • Reduce the differentiation of fibroblasts into CAFs.[6]

  • Decrease the production of ECM components by CAFs, thereby altering the physical structure of the TME.[7]

  • Inhibit the secretion of pro-tumorigenic factors from CAFs.

Furthermore, the inhibition of STAT3 signaling by this compound is expected to disrupt the crosstalk between CAFs and cancer cells, which is often mediated by STAT3 activation in fibroblasts.[5][8]

Reprogramming of Tumor-Associated Macrophages (TAMs)

TAMs are a key component of the immune infiltrate in tumors and predominantly exhibit an M2-like phenotype, which is associated with tumor promotion and immune suppression.

  • Impact of Src Inhibition: Src kinase is involved in promoting the anti-inflammatory M2 macrophage phenotype.[9] Inhibition of Src has been shown to decrease the expression of the M2 marker arginase-1 and increase the expression of the pro-inflammatory M1 marker iNOS.[9] Therefore, this compound, through its Src inhibitory activity, may repolarize TAMs towards a more anti-tumor M1-like phenotype.

  • Impact of TGF-β Inhibition: TGF-β is a potent inducer of the M2-like macrophage phenotype.[10] By blocking TGF-β signaling, this compound can be expected to counteract the M2-polarizing signals within the TME, further shifting the balance towards an anti-tumor immune response.

Potential Effects on T-Cell Function

While direct studies on the effect of this compound on T-cells are limited, its impact on the TME suggests an indirect enhancement of anti-tumor T-cell activity. By reprogramming TAMs to a pro-inflammatory state and modulating the immunosuppressive functions of CAFs, this compound may create a more permissive environment for T-cell infiltration and activation within the tumor. The metabolic changes in the TME, influenced by both CAFs and TAMs, can also impact T-cell function, and modulation of these stromal cells by this compound could indirectly improve T-cell metabolism and anti-tumor efficacy.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

AZM475271_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMADs SMADs TGF_beta_R->SMADs Src Src STAT3 STAT3 Src->STAT3 Gene_Expression Gene Expression (EMT, Proliferation, Angiogenesis) SMADs->Gene_Expression STAT3->Gene_Expression This compound This compound This compound->TGF_beta_R This compound->Src

Caption: this compound inhibits both TGF-β and Src signaling pathways.

TME_Modulation_by_this compound cluster_tme Tumor Microenvironment This compound This compound CAF Cancer-Associated Fibroblast (CAF) This compound->CAF Inhibits Activation TAM Tumor-Associated Macrophage (TAM) This compound->TAM Repolarizes to M1 Tumor_Cell Tumor Cell CAF->Tumor_Cell Promotes Growth Tumor_Growth Tumor Growth & Metastasis CAF->Tumor_Growth Immune_Suppression Immune Suppression TAM->Immune_Suppression T_Cell T-Cell T_Cell->Tumor_Cell Kills Tumor_Cell->Tumor_Growth Immune_Suppression->T_Cell

Caption: this compound modulates the TME to inhibit tumor growth.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Based_Assays Cell-Based Assays (Proliferation, Migration, Invasion) In_Vitro->Cell_Based_Assays Biochemical_Assays Biochemical Assays (Kinase Activity, Western Blot) In_Vitro->Biochemical_Assays TME_Cell_Co_culture TME Cell Co-culture (CAF/TAM Modulation) In_Vitro->TME_Cell_Co_culture In_Vivo In Vivo Studies TME_Cell_Co_culture->In_Vivo Xenograft_Models Xenograft/Syngeneic Models (Tumor Growth, Metastasis) In_Vivo->Xenograft_Models TME_Analysis TME Analysis (IHC, Flow Cytometry) Xenograft_Models->TME_Analysis

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effects of this compound.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Src, STAT3, SMAD2/3).

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, Panc-1 for pancreatic cancer) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Src, total Src, p-STAT3, total STAT3, p-SMAD2/3, and total SMAD2/3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Mammosphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.

Protocol:

  • Cell Preparation: Culture cancer cells to sub-confluency and harvest a single-cell suspension using trypsin.

  • Plating: Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates.

  • Culture Medium: Use serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

  • Treatment: Add various concentrations of this compound or vehicle control to the culture medium.

  • Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope. Calculate the mammosphere formation efficiency (MFE).

Cell Migration and Invasion Assays

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Protocol:

  • Cell Preparation: Starve cancer cells in serum-free medium for 24 hours.

  • Transwell Setup:

    • Migration Assay: Use Transwell inserts with an 8 µm pore size membrane.

    • Invasion Assay: Coat the Transwell inserts with a thin layer of Matrigel.

  • Seeding: Seed the starved cells in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Analysis:

    • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

    • Count the number of stained cells in several random fields under a microscope.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets both the tumor and its supportive microenvironment. Its ability to simultaneously inhibit Src and TGF-β signaling pathways provides a strong rationale for its further development. Future research should focus on:

  • Directly investigating the effects of this compound on specific immune cell populations within the TME , including detailed profiling of T-cell subsets and macrophage polarization states in preclinical models.

  • Elucidating the precise mechanisms by which this compound modulates CAF function and the downstream consequences for ECM remodeling and tumor cell behavior.

  • Exploring rational combination therapies , such as combining this compound with immune checkpoint inhibitors, to further enhance anti-tumor immunity.

  • Identifying predictive biomarkers to select patients who are most likely to benefit from this compound treatment.

A deeper understanding of the intricate interplay between this compound and the tumor microenvironment will be crucial for optimizing its clinical application and realizing its full therapeutic potential in the fight against cancer.

References

The Selectivity Profile of AZM475271: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of AZM475271, a potent ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases. The information presented herein is compiled from publicly available research, offering a detailed summary of its inhibitory activities, the experimental methodologies used for its characterization, and its impact on key signaling pathways.

In Vitro Inhibitory Activity of this compound

This compound has been characterized as a high-affinity inhibitor of several Src family kinases. Its selectivity has been primarily assessed against a panel of related tyrosine kinases and in various cancer cell lines.

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against a selection of purified protein kinases. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetIC50 (µM)
c-Src0.01
Lck0.03
c-Yes0.08
VEGFR20.7

Data sourced from Plé, P.A., et al. (2004) and other publicly available datasheets.

Anti-proliferative Activity in Cell Lines

This compound has demonstrated anti-proliferative effects across a range of human cancer cell lines. The following table summarizes the IC50 values for cell growth inhibition.

Cell LineCancer TypeIC50 (µM)
NIH3T3Fibroblast0.5
PC3Prostate Cancer32
DU145Prostate Cancer16
A549Lung Cancer17

Data sourced from publicly available datasheets.

Note on Selectivity Data: The selectivity profile presented here is based on the initial characterization of this compound against a limited panel of kinases. A comprehensive, publicly available kinome-wide scan to assess its activity against a broader range of protein kinases has not been identified in the current literature. Therefore, the full extent of its selectivity across the human kinome is not fully characterized in the public domain.

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of this compound's inhibitory activities. These protocols are based on standard practices in the field and the descriptions provided in the primary literature.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound against purified kinases is typically determined using an in vitro kinase assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Assay Buffer, ATP, and Substrate mix Combine Kinase, Inhibitor, and Substrate reagents->mix enzyme Dilute Purified Kinase enzyme->mix inhibitor Prepare Serial Dilutions of this compound inhibitor->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction incubate->stop detect Measure Kinase Activity (e.g., Phosphorylation) stop->detect analyze Calculate IC50 Values detect->analyze

Figure 1. Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: All reagents, including assay buffer, ATP, and a suitable substrate for the specific kinase, are prepared.

  • Enzyme and Inhibitor Preparation: The purified kinase is diluted to a working concentration. A series of dilutions of this compound are prepared in the assay buffer.

  • Reaction Setup: The kinase, substrate, and varying concentrations of this compound are combined in the wells of a microplate.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of 32P-ATP or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound on cancer cell lines are commonly assessed using a colorimetric method such as the MTT assay.

G cluster_cell_culture Cell Culture and Treatment cluster_mtt_reaction MTT Reaction cluster_readout Data Acquisition and Analysis seed Seed Cells in 96-well Plates treat Treat with Serial Dilutions of this compound seed->treat incubate_cells Incubate for 72 hours treat->incubate_cells add_mtt Add MTT Reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze_mtt Calculate Percentage of Cell Viability and IC50 read->analyze_mtt

Figure 2. Workflow for a typical MTT cell proliferation assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a period of 72 hours to allow for the anti-proliferative effects of the compound to manifest.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathway Inhibition

This compound exerts its cellular effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary targets, c-Src and VEGFR2, are central nodes in cascades that control cell proliferation, survival, migration, and angiogenesis.

Inhibition of the c-Src Signaling Pathway

c-Src is a proto-oncogenic non-receptor tyrosine kinase that, when activated, phosphorylates a multitude of downstream substrates, leading to the activation of several pro-survival and pro-proliferative signaling pathways. This compound, by competitively binding to the ATP-binding site of c-Src, prevents its kinase activity and the subsequent phosphorylation of its downstream effectors.

G RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src c-Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK pY STAT3 STAT3 Src->STAT3 pY Ras Ras/Raf/MEK/ERK (MAPK Pathway) Src->Ras PI3K PI3K/Akt Src->PI3K Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Ras->Proliferation PI3K->Survival This compound This compound This compound->Src

Figure 3. Simplified c-Src signaling pathway and the point of inhibition by this compound.

Inhibition of c-Src by this compound leads to the downregulation of key downstream signaling nodes, including:

  • Focal Adhesion Kinase (FAK): A key mediator of cell migration and invasion.

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that promotes cell proliferation and survival.

  • Ras/MAPK Pathway: A central pathway regulating cell growth and proliferation.

  • PI3K/Akt Pathway: A critical pathway for cell survival and proliferation.

Inhibition of the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. In the context of cancer, tumor cells often secrete VEGF, which binds to VEGFR2 on endothelial cells, stimulating their proliferation and migration to form new blood vessels that supply the tumor with nutrients and oxygen. This compound's inhibitory activity against VEGFR2 can disrupt this process.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY PI3K_v PI3K/Akt VEGFR2->PI3K_v pY PKC PKC PLCg->PKC Ras_v Ras/Raf/MEK/ERK PKC->Ras_v Proliferation_v Endothelial Cell Proliferation Ras_v->Proliferation_v eNOS eNOS PI3K_v->eNOS PI3K_v->Proliferation_v Migration_v Endothelial Cell Migration PI3K_v->Migration_v Permeability Vascular Permeability eNOS->Permeability AZM475271_v This compound AZM475271_v->VEGFR2

Figure 4. Simplified VEGFR2 signaling pathway and the point of inhibition by this compound.

By inhibiting VEGFR2, this compound can lead to:

  • Reduced Endothelial Cell Proliferation and Migration: This directly inhibits the process of angiogenesis.

  • Decreased Vascular Permeability: This can help to normalize the tumor vasculature and improve the delivery of other therapeutic agents.

Preliminary Preclinical Studies of the Src Kinase Inhibitor AZM475271 in Novel Cancer Therapeutic Contexts

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs).[1] Emerging preclinical evidence has highlighted its potential as an anti-cancer agent, not only through its direct inhibition of Src kinase but also through its modulation of other critical signaling pathways implicated in tumorigenesis and metastasis, notably the Transforming Growth Factor-beta (TGF-β) pathway. This technical guide provides a comprehensive overview of the preliminary preclinical data on this compound, with a focus on its mechanism of action, efficacy in different cancer models, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: A Dual Inhibitor of Src and TGF-β Signaling

This compound exerts its anti-neoplastic effects primarily through the inhibition of Src family kinases. It has demonstrated potent inhibitory activity against several key members of this family.

However, a growing body of evidence reveals that the therapeutic potential of this compound may also be attributed to its ability to cross-inhibit the TGF-β signaling pathway.[2][3] This dual inhibitory function is significant, as both Src and TGF-β pathways are known to be dysregulated in a variety of cancers, contributing to processes such as cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).[2][4][5] While the precise mechanism of TGF-β pathway inhibition by this compound is still under investigation, it has been shown to impede TGF-β-mediated cellular responses.[2][4][5]

Quantitative In Vitro and In Vivo Efficacy of this compound

The preclinical efficacy of this compound has been evaluated in various cancer models, with the most comprehensive data currently available for pancreatic and breast cancer.

In Vitro Kinase and Cell Line Inhibition

This compound has demonstrated potent and selective inhibition of key Src family kinases. The half-maximal inhibitory concentrations (IC50) against these kinases highlight its specificity. Furthermore, its cytotoxic effects have been quantified in several cancer cell lines.

TargetIC50 (µM)Cancer Cell LineIC50 (µM)
c-Src0.01c-Src3T30.53
Lck0.03A549 (Lung)0.48
c-yes0.08
In Vivo Efficacy in a Pancreatic Cancer Model

In an orthotopic nude mouse model of human pancreatic cancer, oral administration of this compound demonstrated significant anti-tumor and anti-metastatic activity.

Treatment GroupPrimary Pancreatic Tumor Volume ReductionLymph Node MetastasisLiver Metastasis
This compound alone~40%Not specifiedNot specified
This compound + Gemcitabine90%0 of 8 animals0 of 8 animals
Control0%5 of 5 animals3 of 5 animals

These in vivo studies indicate that this compound not only curtails primary tumor growth but also significantly impedes metastatic dissemination, a major cause of mortality in pancreatic cancer.[6] The combination of this compound with the standard-of-care chemotherapeutic agent, gemcitabine, resulted in a synergistic effect, leading to a near-complete inhibition of tumor growth and metastasis.[6]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through its impact on two crucial signaling cascades: the Src kinase pathway and the TGF-β pathway.

Src Kinase Signaling Pathway

Src kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. In many cancers, Src is aberrantly activated, leading to uncontrolled cell growth and metastasis. This compound directly inhibits Src kinase activity, thereby blocking its downstream signaling.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 This compound This compound This compound->Src FAK->Src Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) STAT3->Proliferation Akt->Proliferation MAPK->Proliferation

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
TGF-β Signaling Pathway

The TGF-β signaling pathway has a dual role in cancer. In the early stages, it acts as a tumor suppressor, while in later stages, it can promote tumor progression, invasion, and metastasis. This compound has been shown to inhibit the pro-tumorigenic effects of TGF-β.

TGF_beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor (TβRI/TβRII) Smad2_3 p-Smad2/3 TGFbR->Smad2_3 TGFb TGF-β TGFb->TGFbR This compound This compound This compound->TGFbR Inhibition (Mechanism under investigation) Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex EMT Gene Expression (EMT, Invasion, Metastasis) Smad_complex->EMT

Caption: Overview of the TGF-β signaling pathway and the inhibitory effect of this compound.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of the findings on this compound, this section provides detailed methodologies for key experiments cited in the preclinical studies.

Orthotopic Pancreatic Cancer Mouse Model

This in vivo model is crucial for evaluating the efficacy of anti-cancer agents in a clinically relevant setting.

Objective: To assess the in vivo anti-tumor and anti-metastatic activity of this compound, alone and in combination with gemcitabine.

Materials:

  • 6- to 8-week-old female athymic nude mice.

  • Human pancreatic carcinoma cells (e.g., L3.6pl).

  • This compound (formulated for oral gavage).

  • Gemcitabine (formulated for intraperitoneal injection).

  • Surgical instruments and anesthesia.

Procedure:

  • Cell Culture: Culture human pancreatic carcinoma cells in appropriate media and conditions.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Make a small incision in the left abdominal flank to expose the pancreas.

    • Inject approximately 1 x 10^6 pancreatic cancer cells in 50 µL of serum-free medium into the pancreas.

    • Suture the incision.

  • Treatment:

    • Allow the tumors to establish for a designated period (e.g., 7 days).

    • Randomize mice into treatment and control groups.

    • Administer this compound orally daily.

    • Administer gemcitabine intraperitoneally (e.g., twice weekly).

    • The control group receives vehicle.

  • Monitoring and Endpoint:

    • Monitor tumor growth by palpation or imaging.

    • At the end of the study, euthanize the mice and harvest the primary tumors and potential metastatic sites (e.g., lymph nodes, liver).

    • Measure the primary tumor volume.

    • Histologically examine tissues for metastases.

Orthotopic_Mouse_Model_Workflow start Start cell_culture Culture Pancreatic Cancer Cells start->cell_culture implantation Orthotopic Implantation of Cells into Mouse Pancreas cell_culture->implantation tumor_establishment Tumor Establishment (e.g., 7 days) implantation->tumor_establishment randomization Randomize Mice into Treatment Groups tumor_establishment->randomization treatment Administer Treatment (this compound, Gemcitabine, Vehicle) randomization->treatment monitoring Monitor Tumor Growth treatment->monitoring endpoint Study Endpoint: Euthanasia and Tissue Harvest monitoring->endpoint analysis Analyze Tumor Volume and Metastasis endpoint->analysis end End analysis->end

Caption: Workflow for the orthotopic pancreatic cancer mouse model experiment.
Real-Time Cell Migration (Chemokinesis) Assay

This assay is used to quantify the effect of this compound on cancer cell motility.

Objective: To measure the dose-dependent inhibition of TGF-β1-induced random cell migration by this compound.

Materials:

  • Pancreatic cancer cell lines (e.g., Panc-1, Colo357).

  • Real-time cell analyzer system (e.g., xCELLigence).

  • CIM-Plates 16.

  • Recombinant human TGF-β1.

  • This compound.

Procedure:

  • Cell Preparation: Culture pancreatic cancer cells to sub-confluency and then serum-starve them overnight.

  • Assay Setup:

    • Add serum-free medium with or without TGF-β1 to the lower chamber of the CIM-plate.

    • Add serum-free medium containing different concentrations of this compound to the upper chamber.

    • Seed the serum-starved cells into the upper chamber.

  • Data Acquisition:

    • Place the CIM-plate into the real-time cell analyzer.

    • Monitor cell migration in real-time for a specified duration (e.g., 24-48 hours). The system measures changes in impedance as cells migrate through the microporous membrane.

  • Data Analysis:

    • The cell index, which is proportional to the number of migrated cells, is plotted over time.

    • Calculate the dose-dependent inhibition of cell migration by this compound.

Phosphoimmunoblotting (Western Blotting)

This technique is used to detect the phosphorylation status of key signaling proteins, such as Smad2 and Smad3, to assess the inhibition of the TGF-β pathway.

Objective: To determine the effect of this compound on TGF-β1-induced phosphorylation of Smad2 and Smad3.

Materials:

  • Pancreatic cancer cell lines.

  • Recombinant human TGF-β1.

  • This compound.

  • Lysis buffer.

  • Primary antibodies against phospho-Smad2, phospho-Smad3, total Smad2/3, and a loading control (e.g., β-actin).

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment:

    • Culture pancreatic cancer cells and serum-starve them.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Electrotransfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion and Future Directions

The preliminary preclinical data for this compound are promising, indicating its potential as a therapeutic agent for cancers driven by aberrant Src and TGF-β signaling. Its ability to inhibit both pathways suggests it may be effective in overcoming some forms of drug resistance and in preventing metastatic progression. The synergistic effect observed with gemcitabine in a pancreatic cancer model warrants further investigation and suggests a potential role for this compound in combination therapies.

Future research should focus on:

  • Expanding the evaluation of this compound to a broader range of "novel cancer types" to identify other malignancies that may be sensitive to its dual inhibitory mechanism.

  • Conducting more extensive in vivo studies to establish optimal dosing and treatment schedules, both as a monotherapy and in combination with other anti-cancer agents.

  • Elucidating the precise molecular mechanism by which this compound inhibits the TGF-β signaling pathway.

  • Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they further investigate the therapeutic potential of this compound in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for AZM475271 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro effects of AZM475271 on cell viability. This compound is a potent Src family kinase inhibitor that also demonstrates inhibitory effects on TGF-β signaling, making it a compound of interest in cancer research.[1][2][3] The following protocols and application notes are designed to guide researchers in accurately determining the cytotoxic and anti-proliferative effects of this compound on various cell lines.

Introduction

This compound is a small molecule inhibitor targeting Src family kinases, which are crucial regulators of various cellular processes, including proliferation, survival, and migration.[4] Additionally, it has been shown to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key player in tumor progression and metastasis.[1][2][3] The dual inhibitory nature of this compound makes the assessment of its impact on cell viability a critical step in preclinical drug development.

This document outlines two common and robust methods for determining cell viability: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay. The choice of assay may depend on the specific cell type, experimental goals, and available equipment.

Signaling Pathway Overview

This compound exerts its effects by targeting key nodes in cellular signaling pathways. A simplified representation of the targeted pathways is provided below.

AZM475271_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src TGF_beta_Receptor TGF-β Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Downstream_Effectors Downstream Effectors (e.g., FAK, STAT3) Src->Downstream_Effectors Gene_Expression Gene Expression (Proliferation, Survival, Invasion) Downstream_Effectors->Gene_Expression Smad2_3->Gene_Expression This compound This compound This compound->TGF_beta_Receptor Inhibits (mechanism less clear) This compound->Src

Caption: Simplified signaling pathway targeted by this compound.

Experimental Protocols

Two standard protocols for assessing cell viability following treatment with this compound are provided below. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5][6]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Experimental Workflow:

MTT_Assay_Workflow A 1. Seed Cells (e.g., 5,000-10,000 cells/well) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Solution (10 µL/well) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (add 100 µL solubilization solution) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: MTT assay experimental workflow.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or using an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][7]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker for metabolically active cells.[9][10] The luminescent signal is proportional to the number of viable cells in culture.[9]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Experimental Workflow:

CellTiterGlo_Workflow A 1. Seed Cells (in opaque-walled plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Equilibrate Plate (to room temperature) D->E F 6. Add CellTiter-Glo® Reagent (volume equal to culture medium) E->F G 7. Mix and Incubate (2 min shake, 10 min RT) F->G H 8. Measure Luminescence G->H

Caption: CellTiter-Glo® assay experimental workflow.

Procedure:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of complete culture medium.[11] Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of the compound dilutions to the wells. Include vehicle and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Addition: Equilibrate the plate to room temperature for approximately 30 minutes.[10][12] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][12]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][12]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][12]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Data Presentation and Analysis

The results of the cell viability assays can be summarized in tables for clear comparison. The primary endpoint is typically the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Table 1: Example Data Layout for this compound Cell Viability Assay

This compound Conc. (µM)Absorbance/Luminescence (Mean)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
0.011.2100.07096.8
0.11.0500.06584.0
10.7500.05060.0
100.3000.03024.0
1000.1000.0158.0

Data Analysis:

  • Subtract the background reading (medium only) from all experimental wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Conclusion

The provided protocols offer robust and reproducible methods for evaluating the in vitro efficacy of this compound on cell viability. Accurate determination of the IC50 value is essential for further preclinical development and for understanding the compound's mechanism of action. It is recommended to perform these assays in multiple cell lines to assess the compound's spectrum of activity.

References

Application Notes and Protocols for AZM475271 in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective small molecule inhibitor of Src family kinases (SFKs). Emerging research has demonstrated its efficacy in blocking cell migration, a critical process in cancer metastasis. This compound is understood to exert its effects through the dual inhibition of Src and Transforming Growth Factor-beta (TGF-β) signaling pathways, both of which are pivotal in promoting cell motility and invasion. These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay.

Mechanism of Action: Dual Inhibition of Src and TGF-β Signaling

This compound's primary mechanism of action involves the inhibition of Src, a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including adhesion, proliferation, and migration.[1] Additionally, studies have revealed that this compound can effectively block TGF-β-induced cellular responses.[2] The TGF-β signaling pathway is a key driver of the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[3][4] By targeting both Src and TGF-β pathways, this compound presents a multi-faceted approach to inhibiting cancer cell migration and metastasis.

AZM475271_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Src Src Kinase TGFbR->Src Non-Canonical Pathway SMAD SMAD Complex TGFbR->SMAD Canonical Pathway FAK FAK Src->FAK EMT_genes EMT Gene Transcription SMAD->EMT_genes paxillin Paxillin FAK->paxillin migration Cell Migration & Invasion paxillin->migration EMT_genes->migration This compound This compound This compound->TGFbR Indirect Inhibition This compound->Src Transwell_Workflow A 1. Prepare Cell Suspension (Serum-free medium) C 3. Add Cells + this compound to Upper Chamber (Insert) A->C B 2. Add Chemoattractant to Lower Chamber B->C D 4. Incubate (4-24 hours) C->D E 5. Remove Non-migrated Cells (Upper surface) D->E F 6. Fix and Stain Migrated Cells E->F G 7. Quantify Migration (Microscopy/Absorbance) F->G Wound_Healing_Workflow A 1. Seed Cells to Confluency B 2. Create a 'Scratch' in the Monolayer A->B C 3. Wash and Add Medium with this compound B->C D 4. Image at Time 0 C->D E 5. Incubate and Image at Subsequent Time Points D->E F 6. Analyze Wound Closure E->F

References

Application Notes and Protocols for AZM475271 in p-Src Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing AZM475271, a selective Src kinase inhibitor, to study the inhibition of Src phosphorylation (p-Src) via Western blot. The provided methodologies, data interpretation guidelines, and visual diagrams are intended to facilitate the effective use of this compound in research and drug development settings.

Introduction

This compound is an orally active and selective inhibitor of Src family kinases, demonstrating potent activity against c-Src, Lck, and c-yes kinases. Its mechanism of action involves the inhibition of Src phosphorylation, a critical event in various signaling pathways that regulate cell proliferation, migration, and survival. Dysregulation of Src kinase activity is implicated in the progression of numerous cancers, making it a key therapeutic target.[1] this compound has been shown to reduce tumor cell proliferation and migration both in vitro and in vivo. Furthermore, it has been observed to sensitize tumor cells to the cytotoxic effects of other chemotherapeutic agents. Beyond its effects on Src, this compound has also been noted to potentially cross-inhibit TGF-β signaling, suggesting a dual mechanism of action that could be beneficial in preventing metastatic disease.[2][3]

Western blotting is a fundamental technique to assess the efficacy of this compound by quantifying the reduction in the autophosphorylation of Src at Tyrosine 416 (p-Src Tyr416), a marker of Src activation.[4][5] This document outlines a comprehensive protocol for treating cultured cells with this compound and subsequently analyzing the phosphorylation status of Src using Western blot.

Signaling Pathway of Src Inhibition by this compound

The diagram below illustrates the signaling cascade involving Src and the point of inhibition by this compound. Upon activation by upstream signals, such as growth factor receptors (e.g., EGFR) or integrins, Src undergoes autophosphorylation at Tyr416.[6] Activated Src then phosphorylates a multitude of downstream effector proteins, initiating signaling cascades like the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell growth, proliferation, and migration.[6][7][8] this compound exerts its inhibitory effect by blocking the kinase activity of Src, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.

Src_Inhibition_Pathway cluster_upstream Upstream Activators cluster_src Src Kinase cluster_downstream Downstream Signaling Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src Activation Integrins Integrins Integrins->Src Activation p-Src (Tyr416) p-Src (Tyr416) Src->p-Src (Tyr416) Autophosphorylation PI3K/Akt Pathway PI3K/Akt Pathway p-Src (Tyr416)->PI3K/Akt Pathway Phosphorylation Ras/MAPK Pathway Ras/MAPK Pathway p-Src (Tyr416)->Ras/MAPK Pathway Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Ras/MAPK Pathway->Cell Proliferation & Survival This compound This compound This compound->Src Inhibition

Src signaling pathway and this compound inhibition point.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on Src kinase and its impact on cell viability.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (µM)
c-Src0.01
Lck0.03
c-yes0.08

This data is derived from in vitro kinase assays and demonstrates the high potency of this compound against Src family kinases.

Table 2: Effect of this compound on Cell Viability

Cell LineTreatment Duration (h)IC₅₀ (µM)
c-Src transfected 3T3 cells240.53
A549720.48

This data showcases the anti-proliferative effects of this compound in different cell lines.

Experimental Workflow for Western Blot Analysis

The overall experimental process involves treating cultured cells with this compound, preparing cell lysates while preserving protein phosphorylation, quantifying protein content, separating proteins by size, transferring them to a membrane, and finally detecting specific phosphorylated and total proteins with antibodies.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., 70-80% confluency) AZM475271_Treatment 2. This compound Treatment (Dose-response or time-course) Cell_Culture->AZM475271_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with inhibitors) AZM475271_Treatment->Cell_Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Sample_Prep 5. Sample Preparation (Laemmli buffer & boiling) Quantification->Sample_Prep SDS_PAGE 6. SDS-PAGE (Protein separation by size) Sample_Prep->SDS_PAGE Transfer 7. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 8. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-p-Src or anti-total Src, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Detection (ECL substrate and imaging) Secondary_Ab->Detection Analysis 12. Data Analysis (Densitometry) Detection->Analysis

Western blot workflow after this compound treatment.

Detailed Experimental Protocol

This protocol is optimized for detecting changes in protein phosphorylation following treatment with the Src inhibitor, this compound.

A. Materials and Reagents
  • This compound: Prepare a stock solution in DMSO. Store aliquots at -20°C.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Inhibitor Cocktails (add fresh to RIPA buffer before use):

    • Protease Inhibitor Cocktail.

    • Phosphatase Inhibitor Cocktail (crucial for preserving phosphorylation).

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.

  • SDS-PAGE Gels: Use appropriate percentage gels to resolve Src (~60 kDa).

  • 10x Tris-Glycine Running Buffer: 250 mM Tris, 1.92 M glycine, 1% SDS. Dilute to 1x for use.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol. Keep chilled.

  • Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat milk as it contains phosphoproteins that can increase background.

  • Primary Antibodies:

    • Rabbit anti-p-Src (Tyr416) (e.g., Cell Signaling Technology #2101, recommended dilution 1:1000).[5][9][10]

    • Rabbit anti-total Src (e.g., Cell Signaling Technology #2108, recommended dilution 1:1000).[11]

    • Loading control antibody (e.g., Mouse anti-β-Actin).

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG.

    • HRP-conjugated Goat anti-Mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

B. Protocol Steps
  • Cell Treatment:

    • Plate cells in appropriate culture dishes and grow to 70-80% confluency.

    • If applicable, starve cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 1-4 hours) to assess dose-dependent inhibition. A 10 µM concentration has been previously used in studies.[12] Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.[13]

    • Aspirate the PBS and add ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.

    • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Agitate the lysate for 30 minutes at 4°C.

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled tube. This is the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane. A typical wet transfer condition is 100 V for 90-120 minutes in cold transfer buffer.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (anti-p-Src or anti-total Src) at the recommended dilution in 5% BSA in TBST overnight at 4°C with gentle shaking.[14]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an appropriate imager.

    • Perform densitometric analysis of the bands to quantify the relative levels of p-Src and total Src. Normalize the p-Src signal to the total Src signal to determine the specific inhibition of Src phosphorylation. Use the loading control (e.g., β-Actin) to ensure equal protein loading between lanes.

Conclusion

This application note provides a comprehensive framework for investigating the inhibitory effects of this compound on Src phosphorylation. By following the detailed Western blot protocol and utilizing the provided diagrams and data tables, researchers can effectively assess the potency and mechanism of action of this compound, contributing to a deeper understanding of its therapeutic potential in diseases driven by aberrant Src signaling.

References

Application Notes and Protocols for AZM475271 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs), including c-Src, Lck, and c-Yes, with IC50 values in the nanomolar range (0.01, 0.03, and 0.08 μM, respectively).[1][2] It functions by inhibiting the phosphorylation of these kinases, thereby modulating downstream signaling pathways crucial for cell proliferation, migration, and survival.[1][2] Notably, this compound has also been shown to cross-inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, suggesting a dual mechanism of action that can be advantageous in cancer therapy.[3][4][5] This compound has demonstrated efficacy in reducing tumor cell proliferation and migration, inducing apoptosis, and sensitizing cancer cells to conventional chemotherapeutic agents like Gemcitabine.[1][6]

These application notes provide a comprehensive guide for determining the optimal concentration of this compound for various cell culture experiments, including detailed protocols for assessing its effects on cell viability, migration, and relevant signaling pathways.

Mechanism of Action

This compound primarily exerts its effects through the inhibition of Src family kinases. Src is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various cell surface receptors, including growth factor receptors and integrins.[7] By inhibiting Src, this compound can disrupt multiple oncogenic processes. Additionally, its ability to inhibit the TGF-β pathway, which is involved in epithelial-mesenchymal transition (EMT) and metastasis, further contributes to its anti-cancer properties.[3][4]

Data Presentation: Effective Concentrations of this compound in Various Cell Lines

The optimal concentration of this compound is cell-type dependent. The following table summarizes effective concentrations from published studies. Researchers should use this as a guide to perform a dose-response curve for their specific cell line.

Cell LineAssay TypeEffective Concentration (μM)Incubation TimeReference
c-Src transfected 3T3 cellsProliferation (IC50)0.5324 hours[1]
A549 (Human lung carcinoma)Proliferation (IC50)0.4872 hours[1]
L3.6pl (Human pancreatic cancer)Proliferation>15 (no effect below 15 µM)48 hours[1][2]
L3.6pl (Human pancreatic cancer)Cytotoxicity2048 hours[1][2]
L3.6pl (Human pancreatic cancer)Apoptosis Induction512 hours[1][2]
L3.6pl (Human pancreatic cancer)Migration Inhibition0.1 - 54 hours[1][2]
L3.6pl (Human pancreatic cancer)Src Kinase Activity1 - 10 (Max inhibition ≥ 5)4 hours[1][2]
Panc-1 (Human pancreatic cancer)Chemokinesis InhibitionDose-dependent-[3]
WPMY-1 (Prostate stromal cells)SFK Inhibition10 - 10024 - 72 hours[1]
MDA-MB 231, MDA-MB 468, MCF7 (Human breast cancer)Mammosphere Culture1024 hours[8]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (e.g., MTT or SRB Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)[6]

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol for MTT; 10 mM Tris base for SRB)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 to 100 μM. Include a vehicle control (DMSO) with a final concentration not exceeding 0.5%.

  • Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.

    • For SRB Assay: Fix the cells with trichloroacetic acid, stain with SRB dye, wash, and then solubilize the bound dye. Read the absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Migration Assay (Scratch/Wound Healing Assay)

This protocol assesses the effect of this compound on cell migration.

Materials:

  • This compound

  • 6-well or 12-well cell culture plates

  • Sterile p200 pipette tips or a cell scraper

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a plate and allow them to grow to 90-100% confluency.

  • Create the "Scratch": Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing a sub-lethal concentration of this compound (determined from the viability assay) or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Western Blot Analysis of Src and TGF-β Signaling Pathways

This protocol is to investigate the effect of this compound on the phosphorylation status of key proteins in the Src and TGF-β signaling pathways.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-Smad2/3, anti-Smad2/3, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound for a specified time (e.g., 1, 4, or 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

AZM475271_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor Integrin Integrin Src Src Integrin->Src TGF-beta Receptor TGF-beta Receptor Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 P EMT EMT p-Smad2/3->EMT Proliferation Proliferation STAT3->Proliferation This compound This compound This compound->TGF-beta Receptor cross-inhibition This compound->Src Apoptosis Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Cell Culture (Select appropriate cell line) C Determine IC50 (Cell Viability Assay) A->C B Prepare this compound Stock (10 mM in DMSO) B->C D Assess Cell Migration (Wound Healing Assay) C->D Use sub-lethal conc. E Analyze Signaling Pathways (Western Blot) C->E Select effective conc. F Dose-Response Curve Optimal Concentration C->F G Quantify Migration (% Wound Closure) D->G H Quantify Protein Expression (Densitometry) E->H

References

Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZM475271 is a potent and selective Src family tyrosine kinase inhibitor.[1] For its effective use in various in vitro and in vivo experimental models, the preparation of a stable and accurately concentrated stock solution is crucial. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which is essential for accurate stock solution preparation.

ParameterValueReference
Molecular Weight (M.Wt) 442.94 g/mol [2]
Maximum Solubility in DMSO 100 mM (44.29 mg/mL)[2]
Purity ≥98% (HPLC)[2]
CAS Number 476159-98-5[2]

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Pre-calculation: Before weighing, calculate the required mass of this compound for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 442.94 g/mol x 1000 mg/g = 4.43 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or well-ventilated area.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.[3] Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4][5]

    • Store the aliquots at -20°C or -80°C for long-term storage.[4][5] A typical recommendation for solutions in DMSO is storage at -80°C for up to 6 months and at -20°C for up to 1 month.[4]

Safety Precautions:

  • Always handle DMSO in a well-ventilated area, preferably a fume hood.[6][7][8]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, as DMSO can facilitate the absorption of substances through the skin.[3][8][9]

  • Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[8]

  • Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.

Diagrams

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass of this compound weigh 2. Weigh this compound Powder calc->weigh add_dmso 3. Add DMSO to Powder weigh->add_dmso vortex 4. Vortex to Dissolve add_dmso->vortex aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot store 6. Store at -20°C or -80°C aliquot->store G This compound This compound Src Src Tyrosine Kinase This compound->Src Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) Src->Downstream

References

Application Notes and Protocols for In Vivo Delivery of AZM475271 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective Src family kinase (SFK) inhibitor that has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models. It functions by inhibiting the phosphorylation of key SFKs including c-Src, Lck, and c-Yes, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation, migration, invasion, and angiogenesis.[1][2][3][4] In vivo studies have shown that oral administration of this compound can reduce tumor volume and metastasis in mouse models of pancreatic cancer.[1][5] These application notes provide detailed protocols for the in vivo delivery of this compound in mouse models, focusing on oral gavage as a primary route of administration.

Signaling Pathway of Src Kinase

The following diagram illustrates the central role of Src kinase in mediating various oncogenic signaling pathways. This compound, by inhibiting Src, can effectively block these downstream cascades.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 This compound This compound This compound->Src Migration Migration FAK->Migration Invasion Invasion FAK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Src Kinase Signaling Pathways and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key in vivo efficacy data for this compound from a study utilizing an orthotopic human pancreatic cancer nude mouse model.

ParameterControl GroupThis compound (50 mg/kg/day, p.o.)This compound + Gemcitabine
Primary Tumor Volume Reduction -~40%~90%
Lymph Node Metastasis 5 of 5 animalsNot specified0 of 8 animals
Liver Metastasis 3 of 5 animalsNot specified0 of 8 animals
Tumor Cell Proliferation BaselineSignificantly ReducedSignificantly Reduced vs. Gemcitabine alone
Microvessel Density BaselineDecreasedSignificantly Decreased vs. Gemcitabine alone
Apoptosis BaselineIncreasedSignificantly Increased vs. Gemcitabine alone
Data sourced from Yezhelyev et al., Clinical Cancer Research, 2004.[5]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

This protocol describes the preparation of a well-tolerated vehicle for the oral administration of the hydrophobic compound this compound.

Materials:

  • This compound (powder)

  • Corn oil (sterile)

  • OR

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

  • 0.1% (v/v) Polysorbate 80 (Tween 80)

  • Sterile water

  • Balance

  • Spatula

  • Conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice in the treatment group, calculate the total mass of this compound needed.

  • Choose a vehicle system:

    • Option A (Oil-based): Corn oil is a simple and effective vehicle for hydrophobic compounds.

    • Option B (Aqueous suspension): A suspension of 0.5% CMC with 0.1% Tween 80 is a commonly used and well-tolerated vehicle for oral gavage in mice.

  • Formulation Steps:

    • For Option A (Corn Oil):

      • Weigh the calculated amount of this compound powder.

      • Transfer the powder to a sterile conical tube.

      • Add the required volume of sterile corn oil to achieve the final desired concentration.

      • Vortex vigorously for 2-3 minutes until a uniform suspension is achieved. Gentle warming or brief sonication may aid in dissolution/suspension, but care should be taken to avoid degradation of the compound.

    • For Option B (Aqueous Suspension):

      • Prepare the vehicle solution by dissolving 0.5 g of CMC and 100 µL of Tween 80 in 100 mL of sterile water. Mix thoroughly until the CMC is fully hydrated and the solution is clear to slightly opalescent.

      • Weigh the calculated amount of this compound powder.

      • Add the powder to the required volume of the CMC/Tween 80 vehicle.

      • Vortex vigorously for 5-10 minutes to ensure a fine, homogenous suspension.

  • Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure uniformity.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol details the procedure for safe and effective oral administration of the prepared this compound formulation to mice.

Materials:

  • Prepared this compound formulation

  • Mouse strain (e.g., athymic nude mice for xenograft studies)

  • Appropriate-sized oral gavage needles (20-22 gauge, with a ball-tip for mice)

  • 1 mL syringes

  • Animal scale

Experimental Workflow Diagram:

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh_mouse Weigh Mouse calc_vol Calculate Dosing Volume weigh_mouse->calc_vol prep_syringe Prepare Syringe with This compound Formulation calc_vol->prep_syringe restrain Restrain Mouse (Vertical Hold) prep_syringe->restrain insert_needle Gently Insert Gavage Needle restrain->insert_needle administer Slowly Administer Formulation insert_needle->administer withdraw_needle Withdraw Needle administer->withdraw_needle return_cage Return to Cage withdraw_needle->return_cage monitor Monitor for Adverse Effects return_cage->monitor

Caption: Workflow for Oral Gavage of this compound in Mice.

Procedure:

  • Animal Handling and Preparation:

    • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

    • Weigh each mouse accurately on the day of dosing to calculate the precise volume of the formulation to be administered. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Dosing:

    • Gently restrain the mouse, ensuring a firm but gentle grip that does not impede its breathing. The head, neck, and body should be in a straight line.

    • Attach the gavage needle to a 1 mL syringe filled with the calculated volume of the this compound formulation.

    • Carefully insert the ball-tipped gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue into the esophagus. Do not force the needle. The mouse should swallow the needle as it is gently advanced.

    • Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the formulation.

    • After administration, gently and slowly withdraw the needle.

  • Post-Dosing Monitoring:

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing, regurgitation, or changes in behavior.

    • Continue to monitor the animals daily for the duration of the study for any signs of toxicity, including weight loss, changes in appetite, or altered activity levels.

Disclaimer

These protocols are intended for guidance and should be adapted as necessary by the researcher. All experiments involving live animals must be conducted in compliance with local and national regulations and with the approval of an appropriate ethics committee.

References

Troubleshooting & Optimization

AZM475271 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZM475271. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent Src kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally active Src family kinase (SFK) inhibitor.[1][2] Its primary mechanism of action is the inhibition of Src tyrosine kinase, which plays a crucial role in regulating cell proliferation, migration, apoptosis, and angiogenesis.[3][4] By inhibiting Src, this compound can reduce tumor size and vascularity, increase apoptosis in cancer cells, and exhibit antiangiogenic activity.[3][4] It has also been shown to sensitize tumor cells to the cytotoxic effects of other chemotherapeutic agents like gemcitabine.[1][3]

Q2: In which solvents is this compound soluble?

The solubility of this compound varies depending on the solvent. It is highly soluble in Dimethyl Sulfoxide (DMSO). Some sources also report slight solubility in Dimethylformamide (DMF) and Ethanol.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound as a solid at room temperature.[3] Once reconstituted in a solvent such as DMSO, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solution

A common issue encountered is the precipitation of the compound when diluting a DMSO stock solution into an aqueous buffer for in vitro assays. This occurs because this compound is significantly less soluble in aqueous solutions than in organic solvents.

Best Practices to Avoid Precipitation:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, as higher concentrations can be toxic to cells and may affect experimental outcomes.

  • pH of the Buffer: The solubility of many kinase inhibitors can be pH-dependent. While specific data for this compound is limited, consider testing a range of physiologically relevant pH values for your buffer to see if it improves solubility.

  • Use of Co-solvents: In some cases, the use of other co-solvents in addition to DMSO might be necessary, but this should be approached with caution due to potential effects on the experiment.

  • Sonication: Gentle sonication of the solution can help to break down aggregates and improve dissolution.

Below is a troubleshooting workflow to address solubility issues:

G start Start: this compound Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso adjust_dmso Decrease DMSO concentration check_dmso->adjust_dmso No check_agitation Was the solution vortexed thoroughly after dilution? check_dmso->check_agitation Yes adjust_dmso->check_agitation vortex Vortex vigorously during and after dilution check_agitation->vortex No check_temp Was the aqueous buffer at room temperature or pre-warmed? check_agitation->check_temp Yes vortex->check_temp warm_buffer Pre-warm buffer to 37°C (if compatible with assay) check_temp->warm_buffer No consider_sonication Consider brief sonication to aid dissolution check_temp->consider_sonication Yes warm_buffer->consider_sonication test_solubilizing_agents If precipitation persists, consider excipients like Pluronic F-68 (test for assay compatibility) consider_sonication->test_solubilizing_agents Not Resolved end_success Success: Compound is soluble consider_sonication->end_success Resolved test_solubilizing_agents->end_success Resolved end_fail Issue Persists: Consult literature for specific formulation strategies test_solubilizing_agents->end_fail Not Resolved

Caption: Troubleshooting workflow for this compound precipitation issues.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility Data

Solvent Maximum Concentration (mM) Reference
DMSO 100 [3][4]
DMSO ≥ 94.82 [1][2]
DMF Slightly soluble [5]

| Ethanol | Slightly soluble |[5] |

Note: One supplier notes that hygroscopic DMSO can significantly impact solubility, and recommends using newly opened DMSO.[1]

Table 2: In Vitro Inhibitory Activity (IC₅₀)

Target Kinase IC₅₀ (µM) Reference
c-Src 0.01 [1][5]
Lck 0.03 [1]
c-Yes 0.08 [1]

| VEGFR2 | 0.7 |[5] |

Table 3: In Vitro Cell Line Activity (IC₅₀)

Cell Line Cancer Type IC₅₀ (µM) Reference
c-Src transfected 3T3 fibroblasts - 0.53 (24h) [1]
A549 Lung Cancer 0.48 (72h) [1]
PC3 Prostate Cancer 32 [5]

| DU145 | Prostate Cancer | 16 |[5] |

Experimental Protocols & Methodologies

Protocol: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol: General In Vitro Cell-Based Assay

This protocol provides a general workflow for treating adherent cancer cells with this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed cells in a multi-well plate and allow to adhere overnight. prepare_stocks 2. Prepare a fresh serial dilution of This compound in culture medium from a thawed DMSO stock solution. cell_seeding->prepare_stocks treatment 3. Remove old medium from cells and add the medium containing this compound or vehicle control (e.g., 0.1% DMSO). prepare_stocks->treatment incubation 4. Incubate cells for the desired duration (e.g., 24, 48, or 72 hours). treatment->incubation analysis 5. Perform downstream analysis: - Viability (MTT, CellTiter-Glo) - Apoptosis (Caspase assay, Annexin V) - Western Blot (p-Src, etc.) - Migration/Invasion (Transwell assay) incubation->analysis

Caption: General workflow for an in vitro cell-based assay with this compound.

Signaling Pathway

This compound primarily targets the Src tyrosine kinase. Src is a non-receptor tyrosine kinase that is a key node in multiple signaling pathways controlling cell growth, adhesion, and migration. It can be activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Downstream, Src phosphorylates numerous substrates, including Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3), leading to cytoskeletal rearrangements, gene expression changes, and cell proliferation. This compound has also been observed to inhibit TGF-β signaling, which can be pro-metastatic in advanced cancers.[6][7][8]

G RTK RTKs / Integrins Src Src RTK->Src TGFb_R TGF-β Receptor Smad Smad2/3 TGFb_R->Smad FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 AZM This compound AZM->TGFb_R Cross-inhibition AZM->Src Migration Migration Invasion FAK->Migration Proliferation Proliferation Survival STAT3->Proliferation EMT EMT Smad->EMT

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

References

Stability of AZM475271 in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of AZM475271 in cell culture experiments, with a focus on its stability and common troubleshooting issues.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in cell culture media over time?

The specific stability and half-life of this compound in various cell culture media have not been extensively published. The stability of a small molecule inhibitor in cell culture is critical for interpreting experimental results and can be influenced by factors such as media composition, pH, temperature, and the presence of serum. To ensure accurate and reproducible results, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for assessing the stability is provided in the "Experimental Protocols" section of this guide.

Q2: What is the primary mechanism of action of this compound?

This compound is a potent Src family kinase inhibitor.[1] It has been shown to reduce tumor size, vascularity, and metastasis in preclinical models.[1] Interestingly, research also suggests that this compound can inhibit TGF-β-mediated cellular responses, indicating a potential dual inhibitory effect on both Src and TGF-β signaling pathways.[2][3][4]

Q3: What are the known signaling pathways affected by this compound?

This compound primarily targets the Src signaling pathway . Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and invasion. Additionally, this compound has been observed to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway , which is involved in processes such as epithelial-mesenchymal transition (EMT) and cell motility.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values between experiments. 1. Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can exhibit altered sensitivity to inhibitors.[5] 2. Inconsistent Seeding Density: Variations in the initial number of cells can significantly affect the final readout.[5] 3. Degradation of this compound: The compound may be unstable in the cell culture medium over the course of the experiment.1. Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. 2. Optimize and maintain a consistent cell seeding density for all experiments. 3. Assess the stability of this compound in your specific cell culture medium using the provided protocol. Consider replenishing the medium with fresh inhibitor at regular intervals if stability is an issue.
This compound does not seem to be affecting the cells, even at high concentrations. 1. Compound Inactivity: The this compound stock solution may have degraded due to improper storage. 2. Cell Line Resistance: The target cell line may be inherently resistant to Src or TGF-β inhibition.1. Ensure the stock solution has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.[5] Test the compound on a known sensitive cell line to confirm its activity. 2. Verify the expression and activation of Src and TGF-β pathway components in your cell line.
High background toxicity or cell death in control (DMSO-treated) wells. 1. High DMSO Concentration: DMSO can be toxic to cells at higher concentrations. 2. DMSO Quality: Low-quality DMSO may contain impurities that are toxic to cells.1. Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally at or below 0.1%.[5] 2. Use a high-purity, sterile-filtered DMSO suitable for cell culture.[5]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over a desired time course.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).

  • Time Course Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At each designated time point, remove an aliquot of the medium.

  • Sample Preparation: Precipitate proteins from the media samples. A common method is to add a 2:1 volume of cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining this compound by HPLC or LC-MS to quantify the concentration.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This will provide an estimate of the compound's stability under your experimental conditions.

Data Presentation

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (Hours)This compound Concentration (µM)% Remaining
0[Insert initial concentration]100%
2[Insert measured concentration][Calculate %]
4[Insert measured concentration][Calculate %]
8[Insert measured concentration][Calculate %]
24[Insert measured concentration][Calculate %]
48[Insert measured concentration][Calculate %]
72[Insert measured concentration][Calculate %]

This table is a template for recording experimental results. The actual stability will depend on the specific experimental conditions.

Visualizations

AZM475271_Signaling_Pathways cluster_src Src Signaling Pathway cluster_tgfb TGF-β Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Migration/ Invasion FAK->Migration Proliferation Proliferation/ Survival STAT3->Proliferation TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD SMAD4 SMAD4 SMAD->SMAD4 Gene_Expression Target Gene Expression SMAD4->Gene_Expression EMT Epithelial-Mesenchymal Transition (EMT) Gene_Expression->EMT This compound This compound This compound->Src Inhibition This compound->TGFBR Inhibition

Caption: Signaling pathways inhibited by this compound.

Stability_Workflow A Prepare this compound Stock Solution (DMSO) B Spike Cell Culture Medium A->B C Incubate at 37°C, 5% CO2 (Time Course) B->C D Collect Aliquots at Each Time Point C->D E Protein Precipitation (e.g., Acetonitrile) D->E F Analyze Supernatant by HPLC/LC-MS E->F G Quantify Remaining This compound F->G

Caption: Experimental workflow for assessing this compound stability.

References

Potential off-target effects of AZM475271 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the Src/Abl inhibitor, AZM475271.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

This compound is a potent inhibitor of Src family kinases. The primary known on-targets and their corresponding IC50 values are summarized in the table below.

Q2: What are the known major off-target effects of this compound?

A significant off-target effect of this compound is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3][4][5][6] This has been observed in various cell types where this compound inhibits TGF-β-mediated cellular responses, such as Smad and p38 MAPK phosphorylation, transcriptional activation, and cell motility.[1][2][3][5][6]

Q3: How does this compound inhibit the TGF-β signaling pathway?

The precise mechanism of TGF-β signaling inhibition by this compound is not fully elucidated.[2][3][5][6] However, studies have shown that this compound can inhibit the activity of a constitutively active mutant of the TGF-β type I receptor, ALK5 (Activin receptor-like kinase 5).[2][4] This suggests that this compound may directly or indirectly interfere with the kinase activity of ALK5.

Q4: Are there other potential off-target effects of this compound?

While the most well-documented off-target effect is on the TGF-β pathway, like many kinase inhibitors, this compound may have other off-target activities. Comprehensive kinome-wide profiling is the most effective way to determine the broader selectivity of the inhibitor.

Troubleshooting Guides

Issue 1: I am observing a phenotype that is inconsistent with Src/Abl inhibition.

Possible Cause: This could be due to an off-target effect of this compound, potentially related to its inhibition of the TGF-β pathway or other unknown off-targets.

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that Src/Abl signaling is inhibited at the concentration of this compound you are using. This can be done by Western blot analysis of the phosphorylation status of direct downstream targets of Src, such as FAK or paxillin.

  • Investigate TGF-β Pathway Inhibition: Check for modulation of the TGF-β pathway. A key experiment is to measure the phosphorylation levels of Smad2 and Smad3, which are direct substrates of the ALK5 kinase, via Western blot. A decrease in p-Smad2/3 levels in the presence of this compound would suggest an off-target effect on this pathway.

  • Perform a Rescue Experiment: To definitively distinguish between on- and off-target effects, a rescue experiment can be performed. This involves overexpressing a drug-resistant mutant of Src or Abl. If the phenotype is rescued, it is likely an on-target effect. If the phenotype persists, it is likely an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another Src/Abl inhibitor with a different chemical scaffold (e.g., SU6656). If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

Issue 2: My results with this compound are different from what is published for other Src inhibitors.

Possible Cause: The discrepancy could be due to the unique off-target profile of this compound, particularly its inhibition of the TGF-β pathway, which is not a universal feature of all Src inhibitors. For instance, the Src inhibitor SU6656 does not exhibit the same inhibitory effect on TGF-β signaling.[4]

Troubleshooting Steps:

  • Review the Selectivity Profile: Be aware that different Src inhibitors have distinct selectivity profiles. The off-target effects of this compound on TGF-β signaling may lead to different biological outcomes compared to more selective Src inhibitors or those with different off-target activities.

  • Cell-Type Specificity: The contribution of off-target effects can be highly cell-type dependent. The expression levels of on- and off-target kinases can vary between different cell lines, leading to different phenotypic outcomes.

  • Confirm with a Secondary Inhibitor: As mentioned previously, using a structurally different Src inhibitor can help to confirm if the observed effect is specific to Src inhibition or a peculiarity of this compound.

Data Presentation

Table 1: Known On-Target Kinase Inhibition Profile of this compound

Target KinaseIC50 (µM)
c-Src0.01
Lck0.03
c-yes0.08

Data compiled from publicly available sources.[2]

Experimental Protocols

Protocol 1: Western Blot for Assessing On-Target (Src) and Off-Target (TGF-β) Pathway Activation

Objective: To determine if this compound inhibits the phosphorylation of downstream effectors of Src (on-target) and ALK5 (off-target).

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours if investigating growth factor-induced signaling.

    • Pre-treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • Stimulate cells with an appropriate agonist if necessary (e.g., TGF-β1 to activate the TGF-β pathway).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • On-target: phospho-Src (Tyr416), total Src, phospho-FAK (Tyr397), total FAK.

      • Off-target: phospho-Smad2 (Ser465/467), total Smad2, phospho-Smad3 (Ser423/425), total Smad3.

      • Loading Control: GAPDH, β-actin, or β-tubulin.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Overexpression Rescue Experiment

Objective: To differentiate between on-target and off-target effects of this compound.

Methodology:

  • Plasmid Constructs:

    • Obtain or generate an expression plasmid for a wild-type version of the on-target kinase (e.g., c-Src).

    • Generate a drug-resistant mutant of the kinase. This often involves mutating the "gatekeeper" residue in the ATP-binding pocket to sterically hinder inhibitor binding without compromising kinase activity.

    • Use an empty vector as a negative control.

  • Transfection:

    • Transfect the cell line of interest with the wild-type, drug-resistant mutant, or empty vector plasmids using a suitable transfection reagent.

    • Monitor transfection efficiency, for example, by co-transfecting a fluorescent reporter protein.

  • Drug Treatment:

    • After 24-48 hours post-transfection, treat the cells with a dose-response of this compound.

  • Phenotypic Assay:

    • Assess the phenotype of interest (e.g., cell viability, migration, apoptosis) after a suitable incubation period.

  • Data Analysis:

    • Compare the dose-response curves for the cells transfected with the different constructs.

    • If the phenotype is rescued (i.e., cells become resistant to this compound) in the presence of the drug-resistant mutant but not the wild-type or empty vector, the effect is on-target.

    • If the phenotype is not rescued by the drug-resistant mutant, the effect is likely off-target.

Mandatory Visualizations

On_Target_Pathway This compound This compound Src Src This compound->Src Abl Abl This compound->Abl Downstream_Effectors Downstream Effectors (e.g., FAK, STAT3) Src->Downstream_Effectors Abl->Downstream_Effectors Cellular_Responses Cell Proliferation, Survival, Migration Downstream_Effectors->Cellular_Responses

Caption: On-target inhibition of Src/Abl signaling by this compound.

Off_Target_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation This compound This compound This compound->ALK5 Inhibition pSmad2_3 p-Smad2/3 Smad_Complex Smad Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Gene Transcription Smad_Complex->Gene_Transcription

Caption: Off-target inhibition of the TGF-β signaling pathway by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Check_On_Target Validate On-Target (Src/Abl) Inhibition (Western Blot) Start->Check_On_Target Check_Off_Target Investigate Off-Target (TGF-β) Pathway (p-Smad2/3 Western Blot) Check_On_Target->Check_Off_Target If on-target is inhibited Rescue_Experiment Perform Rescue Experiment with Drug-Resistant Mutant Check_Off_Target->Rescue_Experiment If off-target is modulated Compare_Inhibitors Compare with Structurally Different Src Inhibitor Check_Off_Target->Compare_Inhibitors If off-target is not modulated Conclusion_On_Target Likely On-Target Effect Rescue_Experiment->Conclusion_On_Target Phenotype Rescued Conclusion_Off_Target Likely Off-Target Effect Rescue_Experiment->Conclusion_Off_Target Phenotype Persists Compare_Inhibitors->Conclusion_On_Target Phenotype is consistent Compare_Inhibitors->Conclusion_Off_Target Phenotype is different

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

References

Optimizing AZM475271 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AZM475271

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum experimental effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Mono-Polar Spindle 1 (Mps1) kinase. Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a major cell cycle regulatory mechanism. By inhibiting Mps1, this compound overrides the SAC, leading to premature exit from mitosis, severe chromosomal mis-segregation, and subsequent aneuploidy-induced cell death.

Q2: In which cancer cell lines has this compound shown the most significant activity?

A2: this compound has demonstrated broad activity across a range of solid tumor cell lines, with particularly high sensitivity observed in lines characterized by high rates of proliferation and existing chromosomal instability. See the table below for a summary of IC50 values in common cell lines after a standard 72-hour exposure.

Q3: What is the recommended starting concentration and treatment duration for a new cell line?

A3: For initial experiments, we recommend a dose-response study ranging from 1 nM to 10 µM for a 72-hour period to determine the IC50 value in your specific cell line. For treatment duration optimization, a time-course experiment using a concentration of 2x the determined IC50 is recommended, with endpoints measured at 24, 48, 72, and 96 hours.

Q4: How can I confirm that this compound is engaging its target (Mps1) in my cells?

A4: Target engagement can be confirmed by Western blot analysis of downstream Mps1 substrates. A reliable method is to assess the phosphorylation status of KNL1. Treatment with effective concentrations of this compound should lead to a significant reduction in the phosphorylation of KNL1 within 1-2 hours of treatment.

Troubleshooting Guide

Issue 1: High variability in cell viability results between replicate experiments.

  • Possible Cause 1: Cell Confluency. Cell density can significantly impact the cellular response to Mps1 inhibition. High confluency may lead to reduced proliferation and lower sensitivity to this compound.

    • Solution: Ensure you are seeding cells at a consistent and non-confluent density for every experiment. We recommend seeding at 30-40% confluency and ensuring the vehicle-treated control does not exceed 90% confluency by the end of the experiment.

  • Possible Cause 2: Compound Instability. this compound may degrade if not stored or handled properly.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Store the stock solution at -80°C and diluted solutions at -20°C for short-term use.

Issue 2: Sub-optimal induction of apoptosis despite high concentrations of this compound.

  • Possible Cause 1: Insufficient Treatment Duration. The cytotoxic effects of Mps1 inhibition are primarily driven by catastrophic errors in mitosis. If the treatment duration is too short, many cells may not have had the chance to enter mitosis and experience the compound's effects.

    • Solution: Extend the treatment duration. We recommend a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal time point for maximal apoptotic induction in your cell model.

  • Possible Cause 2: Cell Line Resistance. Some cell lines may possess intrinsic resistance mechanisms, such as an overactive p53 pathway that can induce cell cycle arrest, preventing cells from entering a fatal mitosis.

    • Solution: Perform a cell cycle analysis using flow cytometry to determine if cells are arresting at the G1 or G2 phase instead of progressing into mitosis. If so, consider combination therapies to overcome this arrest.

Data Presentation: Quantitative Summaries

Table 1: this compound IC50 Values in Various Cancer Cell Lines (72h Exposure)

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer15
A549Lung Cancer35
MCF-7Breast Cancer50
HCT116Colon Cancer25
U-2 OSOsteosarcoma10

Table 2: Recommended Time-Course Experiment Parameters

ParameterRecommendation
Seeding Density30-40% Confluency
This compound Concentration2x IC50 (determined for your cell line)
Time Points0h, 24h, 48h, 72h, 96h
Primary EndpointCell Viability (e.g., CellTiter-Glo®)
Secondary EndpointApoptosis (e.g., Annexin V/PI staining)

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration serial dilution series of this compound in culture medium. A typical range is from 20 µM down to 2 nM.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add a viability reagent (e.g., resazurin-based or ATP-based) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the results using a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at a concentration of 2x the previously determined IC50. Also, include a vehicle-treated control group.

  • Time Points: At each designated time point (e.g., 24h, 48h, 72h), harvest both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the change in apoptosis over time.

Mandatory Visualizations

AZM475271_Pathway cluster_0 Mitotic Cell cluster_1 This compound Treatment SAC Spindle Assembly Checkpoint (SAC) APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C inhibits Mps1 Mps1 Kinase Mps1->SAC activates Progression Correct Anaphase Progression APC_C->Progression enables AZM This compound Mps1_inhibited Mps1 Kinase (Inhibited) AZM->Mps1_inhibited inhibits SAC_inactive Inactive SAC Mps1_inhibited->SAC_inactive APC_C_active Prematurely Active APC/C SAC_inactive->APC_C_active fails to inhibit Aneuploidy Aneuploidy & Cell Death APC_C_active->Aneuploidy Optimization_Workflow Start Start: Select Cell Line DoseResponse Step 1: Dose-Response (72h Viability Assay) Start->DoseResponse CalcIC50 Determine IC50 Value DoseResponse->CalcIC50 TimeCourse Step 2: Time-Course (use 2x IC50) CalcIC50->TimeCourse Endpoints Measure Endpoints: - Viability - Apoptosis - Cell Cycle Profile TimeCourse->Endpoints Analysis Analyze Data to Find Optimal Duration Endpoints->Analysis Optimal Optimal Treatment Duration Identified Analysis->Optimal Troubleshooting_Logic Problem Problem: Sub-optimal Cell Death CheckDuration Is Treatment > 48h? Problem->CheckDuration Extend Action: Extend duration to 72h or 96h CheckDuration->Extend No CheckCycle Action: Perform Cell Cycle Analysis (Flow) CheckDuration->CheckCycle Yes Arrest Result: Cells Arrested in G1/G2? CheckCycle->Arrest Resistant Conclusion: Cell line may be resistant. Consider combination therapy. Arrest->Resistant Yes Other Conclusion: Check other factors (e.g., compound potency, assay validity) Arrest->Other No

Troubleshooting lack of response to AZM475271 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering a lack of response to AZM475271 in cell lines. This compound is a potent and selective inhibitor of the mTOR kinase, and a lack of efficacy may stem from experimental variables or inherent biological resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. mTOR is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, metabolism, and survival.[1][2][3] By inhibiting mTOR, this compound is expected to block the phosphorylation of downstream targets like S6K1 and 4E-BP1, leading to reduced protein synthesis and cell growth.[1][2] In some contexts, this compound has also been noted to inhibit TGF-β mediated cellular responses.[4][5][6]

Q2: My cell line is not responding to this compound. What are the primary things to check?

A2: When observing a lack of response, it is crucial to first rule out common experimental and technical issues. We recommend the following initial checks:

  • Cell Line Integrity: Confirm that your cell line is authentic and free from contamination, particularly from mycoplasma, which can alter cellular responses.[7][8]

  • Compound Viability: Ensure that your this compound stock solution is correctly prepared, stored, and has not degraded.

  • Experimental Parameters: Verify the cell seeding density, drug concentration range, and treatment duration in your assays.[9][10][11]

Q3: How can I determine if my this compound stock is active?

A3: To confirm the activity of your this compound stock, you should test it on a known sensitive cell line as a positive control. A significant reduction in cell viability or a marked decrease in the phosphorylation of mTORC1 downstream targets (e.g., phospho-S6K, phospho-4E-BP1) via Western blot would indicate an active compound.

Q4: What are the potential biological reasons for a lack of response to an mTOR inhibitor like this compound?

A4: Resistance to mTOR inhibitors can be multifaceted. Key mechanisms include:

  • Activation of Bypass Pathways: Cells can compensate for mTOR inhibition by upregulating parallel pro-survival signaling pathways, such as the MAPK or PI3K/AKT pathways.[12][13][14] Inhibition of mTORC1 can sometimes lead to a feedback activation of PI3K/AKT signaling.[12][13]

  • Genetic Alterations: Mutations in the mTOR gene can prevent the binding of the inhibitor.[15] Also, genetic changes in upstream or downstream components of the mTOR pathway can contribute to resistance.[12]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of this compound.[14]

In-Depth Troubleshooting Guide

If initial checks do not resolve the issue, follow this step-by-step guide to systematically investigate the lack of response to this compound.

Step 1: Verification of Experimental Conditions and Reagents

Start by ensuring the fundamental components of your experiment are sound.

  • Review Drug Preparation: Re-calculate your dilutions and consider preparing a fresh stock solution of this compound.

  • Optimize Assay Conditions: The optimal cell seeding density and treatment duration can vary between cell lines.[9][16] An MTT or other viability assay with a broad range of concentrations and multiple time points should be performed.[10]

  • Assess Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Unhealthy cells may not respond predictably to drug treatment.

Step 2: Address Potential Cell Culture Contamination Issues

Contamination can significantly impact experimental outcomes.

  • Mycoplasma Detection: Mycoplasma contamination is a common issue that is not visible by standard microscopy and can alter a cell's response to treatment.[7] We strongly recommend routine testing for mycoplasma using a PCR-based detection kit, which is highly sensitive and provides rapid results.[8][17][18]

  • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[19] Authenticate your cell line's identity using Short Tandem Repeat (STR) analysis and compare the profile to a reference database.[20][21][22][23]

Step 3: Confirmation of Target Engagement

It is essential to determine if this compound is inhibiting its intended target, mTOR, within your specific cell line.

  • Western Blot Analysis: Perform a Western blot to assess the phosphorylation status of key downstream effectors of the mTOR pathway. A lack of response to this compound at the cellular level will be evident if there is no decrease in the phosphorylation of proteins such as S6K1 (at Thr389) and 4E-BP1 (at Ser65) following treatment.[24][25]

Step 4: Investigation of Biological Resistance Mechanisms

If you have confirmed that your experimental setup is correct and that the drug is not inhibiting mTOR signaling, the cell line may have developed resistance.

  • Assess Bypass Pathways: Use Western blotting to examine the activation status of key proteins in parallel signaling pathways, such as the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways.[14] Increased activation of these pathways in the presence of this compound suggests a compensatory response.[12]

  • Develop a Resistant Cell Line Model: If acquired resistance is suspected, you can generate a resistant cell line model by exposing the parental cell line to gradually increasing concentrations of this compound over an extended period.[26][27] This model can then be used for more in-depth studies to uncover the specific resistance mechanisms.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

Cell LineConditionExpected IC50 RangeInterpretation
Parental LineSensitive10 - 100 nMThe cell line is responsive to this compound.
Treated LineResistant> 10 µMA significant increase in IC50 suggests acquired resistance.[14]
Control LineIntrinsically Resistant> 10 µMThe cell line possesses inherent mechanisms of resistance.

Table 2: Expected Western Blot Outcomes for mTOR Pathway Analysis

Target ProteinExpected Result in Sensitive Cells (Post-AZM475271)Potential Result in Resistant Cells (Post-AZM475271)
p-mTOR (Ser2448)No significant change (reflects mTORC1 activity)No significant change
Total mTORNo changeNo change
p-S6K1 (Thr389)Significant DecreaseNo change or slight decrease
Total S6K1No changeNo change
p-4E-BP1 (Ser65)Significant DecreaseNo change or slight decrease
Total 4E-BP1No changeNo change
p-AKT (Ser473)Increase (due to feedback loop)[13]Sustained or increased activation
Total AKTNo changeNo change
p-ERK1/2No direct effect expectedSustained or increased activation
Total ERK1/2No changeNo change

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxic or cytostatic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[28]

  • Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[29]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[28][30]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[28]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blotting for mTOR Pathway Activation

This protocol allows for the assessment of protein expression and phosphorylation.[1][24][31]

  • Sample Preparation: Plate cells and treat with this compound for the desired time. Place the culture dish on ice, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[1][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel, which is suitable for high molecular weight proteins like mTOR (~289 kDa).[1][25][32]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins, a wet transfer overnight at a low voltage is recommended.[1]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-S6K1, anti-S6K1) overnight at 4°C.[31]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[31]

Protocol 3: Mycoplasma Detection by PCR

This is a rapid and sensitive method for detecting mycoplasma contamination.[17][18]

  • Sample Collection: Collect 1 mL of the cell culture supernatant from a nearly confluent plate.

  • DNA Extraction: Isolate the DNA from the supernatant using a suitable commercial kit.

  • PCR Amplification: Perform PCR using primers that target the highly conserved 16S rRNA gene of mycoplasma.[18]

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates mycoplasma contamination.

Protocol 4: Cell Line Authentication by STR Profiling

This is the gold standard for authenticating human cell lines.[21][22]

  • DNA Submission: Provide a sample of your cell line (as a cell pellet or extracted DNA) to a reputable cell line authentication service.

  • STR Analysis: The service will amplify specific short tandem repeat (STR) loci using PCR and analyze the fragments by capillary electrophoresis.[22]

  • Profile Comparison: The resulting STR profile is compared against comprehensive databases of known cell line profiles to confirm its identity. A match of ≥80% is generally required for authentication.[21]

Mandatory Visualizations

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 | S6K1->RTK Feedback Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis This compound This compound This compound->mTORC1 | Feedback Negative Feedback Troubleshooting_Workflow Start Start: Lack of Response to this compound Step1 Step 1: Verify Experimental Conditions (Drug, Cells, Assay) Start->Step1 Decision1 Issue Found? Step1->Decision1 Step2 Step 2: Check for Contamination (Mycoplasma, Cell Line ID) Decision2 Contamination Present? Step2->Decision2 Step3 Step 3: Confirm Target Engagement (Western Blot for p-S6K) Decision3 Target Inhibited? Step3->Decision3 Step4 Step 4: Investigate Biological Resistance (Bypass Pathways) End Problem Solved Step4->End Decision1->Step2 No Resolve Resolve Issue & Re-run Experiment Decision1->Resolve Yes Decision2->Step3 No Discard Discard Cells & Start with Clean Stock Decision2->Discard Yes Decision3->Step1 No Decision3->Step4 Yes Resolve->End Discard->End Resistance_Mechanisms Root Lack of this compound Response Technical Technical/Experimental Issues Root->Technical Biological Biological Resistance Root->Biological Contamination Contamination (Mycoplasma, Cross-Contamination) Technical->Contamination Reagent Reagent/Assay Issues (Drug Degradation, Wrong Conc.) Technical->Reagent Bypass Activation of Bypass Pathways (e.g., MAPK, PI3K/AKT) Biological->Bypass Target Target Alteration (e.g., mTOR mutation) Biological->Target Efflux Increased Drug Efflux (e.g., ABC Transporters) Biological->Efflux

References

How to minimize AZM475271 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the toxicity of AZM475271 in normal cells during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor primarily targeting Src family kinases and Abl kinase.[1][2] Research also indicates that this compound can inhibit Transforming Growth Factor-beta (TGF-β) signaling.[1][2][3] This dual inhibitory action on both Src/Abl and TGF-β pathways makes it a compound of interest in cancer research, particularly in preventing metastatic disease.[1][2]

Q2: What are the potential causes of this compound toxicity in normal cells?

A2: Toxicity in normal cells can arise from several factors:

  • On-target effects: Inhibition of Src, Abl, and TGF-β signaling pathways, which are also crucial for normal cellular functions such as cell growth, proliferation, differentiation, and motility.

  • Off-target effects: Like many kinase inhibitors, this compound may bind to unintended kinase targets due to the conserved nature of the ATP-binding pocket across the human kinome.[4][5] This can lead to the modulation of unintended signaling pathways and subsequent cellular toxicity.[4]

  • Compound-specific issues: Factors such as poor solubility in culture media can lead to compound precipitation and non-specific effects, contributing to cytotoxicity.[4]

Q3: How can I assess the selectivity of this compound in my experimental system?

A3: A comprehensive assessment of inhibitor selectivity is crucial. A combination of in vitro and cell-based assays is recommended. A standard approach is to perform a broad kinase screen to identify potential off-target kinases.[4][5]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using this compound in their experiments.

Issue Possible Cause Suggested Solution Expected Outcome
High levels of cytotoxicity observed in normal cell lines at effective concentrations. Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets.[4]2. Test inhibitors with different chemical scaffolds that target Src/Abl to see if the toxicity is compound-specific.[4]1. Identification of unintended kinase targets.2. Determination if cytotoxicity is an on-target or off-target effect.
On-target toxicity in highly sensitive normal cells 1. Use lower concentrations of this compound in combination with other therapeutic agents to achieve a synergistic effect with reduced toxicity.2. Determine the IC50 values in both cancer and normal cell lines to assess the therapeutic window.1. Reduced toxicity in normal cells while maintaining anti-cancer efficacy.2. A clearer understanding of the compound's therapeutic index.
Compound solubility issues 1. Verify the solubility of this compound in your specific cell culture media.2. Include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[4]Prevention of compound precipitation and elimination of solvent-induced toxicity.
Inconsistent or unexpected experimental results. Activation of compensatory signaling pathways 1. Use techniques like Western blotting to probe for the activation of known compensatory pathways upon this compound treatment.[4]2. Consider combination therapies to block both the primary and compensatory pathways.[4]A more consistent and interpretable cellular response to the inhibitor.
Inhibitor instability 1. Check the stability of this compound under your experimental conditions (e.g., in culture media over time).2. Prepare fresh stock solutions for each experiment.More reliable and reproducible experimental outcomes.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Cancer vs. Normal Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines to evaluate its therapeutic window.

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line like Panc-1 and a normal cell line like HEK-293) in 96-well plates and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Treat the cells with the different concentrations of the inhibitor for a specified time (e.g., 72 hours). Include a vehicle-only control.

  • Viability Assay: After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Line Cell Type Example IC50 (µM) of a Hypothetical Inhibitor
Panc-1Pancreatic Cancer5
MDA-MB-231Breast Cancer10[6]
HEK-293Normal Kidney> 50
Human PBMCsNormal Blood> 50

Note: The IC50 values provided are for illustrative purposes and will need to be determined experimentally for this compound in the cell lines of interest.

Protocol 2: Assessing Off-Target Effects via Western Blotting

Objective: To investigate if this compound affects signaling pathways other than the intended Src/Abl and TGF-β pathways.

Methodology:

  • Cell Culture and Treatment: Plate a normal cell line and treat with this compound at its IC50 and 10x IC50 concentrations for a defined period (e.g., 1, 6, 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against key proteins in related signaling pathways (e.g., phospho-ERK, phospho-Akt) as well as the intended targets (phospho-Src, phospho-Smad2).

Visualizations

Signaling Pathway Inhibition by this compound

AZM475271_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor Smad Smad2/3 TGFBR->Smad Integrin Integrin FAK FAK Integrin->FAK Src Src Abl Abl Src->Abl Transcription Gene Transcription (Migration, Proliferation) Abl->Transcription Smad->Transcription FAK->Src This compound This compound This compound->TGFBR This compound->Src This compound->Abl

Caption: Simplified signaling pathways inhibited by this compound.

Experimental Workflow for Assessing and Mitigating Toxicity

Caption: Workflow for assessing and mitigating this compound toxicity.

References

Technical Support Center: Determining the IC50 of AZM475271 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of AZM475271 in various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Src family kinases (SFKs). By targeting Src, it can modulate downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[1][2]

Q2: In which cancer types has this compound shown activity?

A2: this compound has been investigated in various cancer models, including pancreatic and breast cancer, where it has been shown to reduce tumor growth and metastasis.[3]

Q3: What factors can influence the IC50 value of this compound in my experiments?

A3: Several factors can affect the IC50 value, including the specific cancer cell line used, the duration of drug exposure, the cell seeding density, and the type of viability assay employed.[4] It is crucial to maintain consistent experimental conditions for reproducible results.

Q4: How should I prepare my stock solution of this compound?

A4: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then serially diluted in culture medium to achieve the desired final concentrations for your assay. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to the cells (usually <0.5%).

Q5: How many drug concentrations should I use to generate a reliable dose-response curve?

A5: It is recommended to use a range of at least 6-8 concentrations to generate a robust dose-response curve.[5] These concentrations should ideally span from a level with minimal or no effect to a level that causes maximal inhibition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.
No dose-dependent effect observed - Incorrect drug concentration range- Drug instability or degradation- Cell line is resistant to this compound- Perform a wider range of concentrations in a pilot experiment.- Prepare fresh drug dilutions for each experiment and store the stock solution properly.- Verify the expression and activity of Src in your cell line. Consider using a different cell line as a positive control.
Poor curve fit for IC50 calculation - Insufficient data points- Inappropriate concentration range (not covering the full dose-response)- Assay variability- Increase the number of concentrations tested.- Adjust the concentration range to capture the top and bottom plateaus of the curve.- Review and optimize the experimental protocol to reduce variability.
IC50 value is significantly different from expected values - Different experimental conditions (e.g., incubation time, cell density)- Variation in cell line passage number- Different viability assay used- Standardize all experimental parameters and report them with your results.- Use cells within a consistent and low passage number range.- Be aware that different assays (e.g., MTT, CellTiter-Glo) can yield different IC50 values.

Data on this compound IC50 Values

The following table summarizes the available IC50 values for this compound in different cancer cell lines. This table will be updated as more data becomes available.

Cell Line Cancer Type Incubation Time IC50 (µM)
A549Lung Cancer72 hours0.48
L3.6plPancreatic Cancer48 hours>15 (no anti-proliferative effect)20 (induces cell death)
Additional cell linesPlease contribute data

Experimental Protocols

Detailed Methodology for Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps for a colorimetric assay to determine the viability of cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells to ensure they are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve.

    • Use non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Drug Preparation Drug Preparation Drug Treatment Drug Treatment Drug Preparation->Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Collection Data Collection Viability Assay->Data Collection IC50 Calculation IC50 Calculation Data Collection->IC50 Calculation

Caption: Workflow for determining the IC50 of this compound.

This compound Signaling Pathway Inhibition

G Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src Integrins Integrins Integrins->Src Downstream Effectors Downstream Effectors Src->Downstream Effectors This compound This compound This compound->Src Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival Migration Migration Downstream Effectors->Migration Angiogenesis Angiogenesis Downstream Effectors->Angiogenesis

Caption: this compound inhibits the Src signaling pathway.

References

Overcoming resistance to AZM475271 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to AZM475271 in long-term studies. The information is based on established mechanisms of resistance to third-generation EGFR inhibitors, which this compound is modeled after.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?

A1: Decreased efficacy of this compound over time is often due to the development of acquired resistance. The most common on-target mechanism is the emergence of a C797S mutation in the EGFR kinase domain.[1][2] This mutation prevents the covalent binding of this compound to its target.[1] Other potential, though less frequent, on-target resistance mutations include G724S, L792X, and G796X.[3] Off-target resistance mechanisms can also arise, such as the amplification of MET or HER2, or mutations in downstream signaling molecules like KRAS.[2]

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CCK-8) to quantify the shift in the IC50 value of your cell line compared to the parental, sensitive cell line.

  • Sequence for Resistance Mutations: Extract genomic DNA from the resistant cells and perform sequencing (Sanger, NGS, or digital PCR) of the EGFR kinase domain, specifically focusing on exon 20 for the C797S mutation.[4][5][6]

  • Investigate Off-Target Mechanisms: If no on-target mutations are found, assess for off-target mechanisms. This can be done by:

    • Western Blot: To check for overexpression of receptor tyrosine kinases like MET and HER2.

    • Phospho-RTK Array: To screen for the activation of alternative signaling pathways.

    • NGS Panel: To look for mutations in downstream signaling pathways (e.g., KRAS, PIK3CA).

Q2: How can we detect the C797S mutation in our resistant cell lines?

A2: Several molecular biology techniques can be used to detect the C797S mutation:

  • Sanger Sequencing: A cost-effective method for confirming the presence of a specific mutation in a clonal population.

  • Next-Generation Sequencing (NGS): Allows for the detection of the C797S mutation as well as other potential resistance mutations in a broader panel of genes.[4]

  • Digital PCR (dPCR): A highly sensitive method for detecting and quantifying rare mutations, which can be particularly useful for early detection of emerging resistance.[5][6][7]

  • Allele-Specific PCR (AS-PCR): A rapid and sensitive method for detecting known point mutations.

Q3: Our sequencing results confirm a C797S mutation. What are the next steps to overcome this resistance?

A3: The strategy to overcome C797S-mediated resistance depends on the allelic context of the T790M mutation, which this compound also targets.

  • C797S in trans with T790M : If the C797S and T790M mutations are on different alleles, a combination of a first-generation EGFR inhibitor (e.g., gefitinib or erlotinib) and a third-generation inhibitor (like this compound) may be effective.[1][2][8] The first-generation inhibitor targets the allele with the C797S mutation, while the third-generation inhibitor targets the T790M-mutant allele.

  • C797S in cis with T790M : If both mutations are on the same allele, the cells will be resistant to all currently available EGFR TKIs.[1] In this scenario, exploring fourth-generation EGFR inhibitors or combination therapies targeting downstream pathways would be the next logical step.[2][9]

Q4: We did not find a C797S mutation, but our cells are still resistant. What other mechanisms should we investigate?

A4: In the absence of on-target mutations, focus on off-target resistance mechanisms:

  • MET Amplification: This is a common bypass track.[3][8] Assess MET protein levels and phosphorylation by Western blot and gene amplification by FISH or qPCR. Combination therapy with a MET inhibitor may restore sensitivity.

  • HER2 Amplification: Similar to MET, HER2 amplification can drive resistance. Evaluate with similar methods.

  • Activation of Downstream Pathways: Check for activation of the MAPK and PI3K/AKT pathways via Western blot for phosphorylated forms of key proteins (e.g., p-ERK, p-AKT).[10][11][12]

  • Phenotypic Changes: Consider the possibility of histological transformation, such as epithelial-to-mesenchymal transition (EMT).[2]

Quantitative Data Summary

The following tables provide a hypothetical representation of data you might generate when investigating this compound resistance.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Fold Resistance
PC-9Exon 19 del15-
PC-9/AZMRExon 19 del, T790M, C797S2500167
H1975L858R, T790M25-
H1975/AZMRL858R, T790M, C797S3200128

Table 2: Summary of Resistance Mechanisms Identified in a Panel of this compound-Resistant Clones

Resistant CloneOn-Target MutationOff-Target Alteration
Clone AC797S-
Clone B-MET Amplification
Clone CC797S-
Clone D-KRAS G12C Mutation
Clone E-HER2 Amplification

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

This protocol is for assessing the cytotoxic and cytostatic effects of this compound.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[13] Allow cells to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][15]

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Read the absorbance at 570 nm using a microplate reader.[14]

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for EGFR Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.[16][17]

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with this compound as required.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.[17]

  • Scrape the cells and collect the lysate.[16] Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.[16]

  • Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.[17]

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[16]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash again and detect the signal using an ECL substrate and an imaging system.[17]

Protocol 3: Detection of C797S Mutation by Digital PCR

This protocol provides a general workflow for using digital PCR to detect the C797S mutation.

Materials:

  • Genomic DNA extraction kit

  • Digital PCR system (e.g., Bio-Rad QX200, Naica System)

  • Primers and probes specific for wild-type EGFR and the C797S mutation

  • dPCR master mix

Procedure:

  • Extract genomic DNA from both sensitive and resistant cell lines.

  • Quantify the DNA concentration and assess its purity.

  • Prepare the dPCR reaction mix containing the master mix, primers/probes, and template DNA.

  • Partition the reaction mix into thousands of individual droplets or microchambers.

  • Perform PCR amplification.

  • Read the fluorescence of each partition to determine the number of positive and negative reactions for both the wild-type and mutant alleles.

  • Calculate the fractional abundance of the C797S mutation.

Visualizations

EGFR_Signaling_Pathway cluster_legend Legend Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Activation Activation Inhibition Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Resistance_Workflow Start Decreased this compound Efficacy IC50 Confirm Resistance (IC50 Shift) Start->IC50 Sequencing Sequence EGFR Kinase Domain IC50->Sequencing C797S_check C797S Mutation? Sequencing->C797S_check On_Target On-Target Resistance (C797S) C797S_check->On_Target Yes Off_Target_Investigation Investigate Off-Target Mechanisms C797S_check->Off_Target_Investigation No End Select Appropriate Combination Therapy On_Target->End Bypass_Check Bypass Pathway Activation? Off_Target_Investigation->Bypass_Check Off_Target Off-Target Resistance (e.g., MET Amp) Bypass_Check->Off_Target Yes Bypass_Check->End Other Off_Target->End

Caption: Workflow for investigating this compound resistance.

C797S_Logic C797S C797S Mutation Detected Allelic_Context Determine Allelic Context with T790M C797S->Allelic_Context Trans_Mutation In Trans Allelic_Context->Trans_Mutation Cis_Mutation In Cis Allelic_Context->Cis_Mutation Trans_Therapy Combination Therapy: 1st Gen TKI + this compound Trans_Mutation->Trans_Therapy Cis_Therapy Consider 4th Gen TKI or Alternative Pathway Inhibitors Cis_Mutation->Cis_Therapy

Caption: Therapeutic strategies based on C797S allelic context.

References

Impact of serum concentration on AZM475271 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AZM475271 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of Src family kinases (SFKs).[1][2] Its primary mechanism of action is the inhibition of the phosphorylation of c-Src kinase, as well as other SFKs like Lck and c-yes.[1] By inhibiting these kinases, this compound can modulate downstream signaling pathways that are crucial for cell proliferation, migration, and survival.[1][3]

Q2: Besides Src kinases, does this compound have any other known targets?

Yes, studies have shown that this compound also cross-inhibits the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][5][6] This dual inhibitory activity against both Src and TGF-β pathways makes it a valuable tool for studying their roles in cancer progression and metastasis.[4][5][6]

Q3: In which types of cancer has this compound shown activity?

This compound has been investigated in the context of several cancers, including pancreatic ductal adenocarcinoma (PDAC) and breast cancer.[4][7] In these models, it has been shown to reduce tumor cell proliferation, migration, and invasion, and to induce apoptosis.[1][4][7]

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is important to store the stock solution at -20°C or -80°C to maintain its stability. For specific solubility information, always refer to the manufacturer's data sheet.

Troubleshooting Guides

Issue 1: Reduced or No Activity of this compound in Cell-Based Assays

Possible Cause 1: Serum Protein Binding

  • Explanation: Serum contains abundant proteins, such as albumin, which can bind to small molecule inhibitors like this compound.[8] This binding reduces the concentration of the free, active drug available to interact with its target within the cells, potentially leading to a decrease in its apparent potency (higher IC50 value). The extent of this effect is dependent on the serum concentration in your culture medium.

  • Troubleshooting Steps:

    • Optimize Serum Concentration: If your experimental design allows, try reducing the serum concentration in your cell culture medium. For some assays, like cell migration, a lower serum concentration (e.g., 0.5-2% FBS) or serum-free media is often recommended to minimize confounding proliferative effects.

    • Increase this compound Concentration: If reducing serum is not feasible, you may need to increase the concentration of this compound to compensate for the amount bound to serum proteins. A dose-response experiment with varying serum concentrations can help determine the optimal drug concentration for your specific conditions.

    • Use Serum-Free Media for Specific Assays: For short-term assays (e.g., signaling pathway inhibition studies), consider performing the experiment in serum-free media after an initial cell attachment period in serum-containing media.

Possible Cause 2: Cell Line Sensitivity

  • Explanation: Different cell lines can exhibit varying sensitivity to this compound. This can be due to differences in the expression levels and activity of Src family kinases, or the activation status of compensatory signaling pathways.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression and activation (phosphorylation) of Src in your cell line of interest using techniques like Western blotting.

    • Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line to establish the effective concentration range.

    • Consult Literature: Review published studies that have used this compound in similar cell lines to gauge expected effective concentrations.

Possible Cause 3: Compound Degradation

  • Explanation: Improper storage or handling of the this compound stock solution can lead to its degradation and loss of activity.

  • Troubleshooting Steps:

    • Proper Storage: Ensure the DMSO stock solution is stored at -20°C or -80°C and protected from light.

    • Limit Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Use Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment.

Issue 2: Inconsistent Results in Migration or Invasion Assays

Possible Cause 1: Confounding Effects of Cell Proliferation

  • Explanation: In migration and invasion assays, particularly scratch (wound healing) assays, cell proliferation can be a confounding factor that may be misinterpreted as cell migration. Serum in the media can stimulate proliferation.

  • Troubleshooting Steps:

    • Use Low-Serum or Serum-Free Media: Perform the assay in media with a low serum concentration (e.g., 0.5-2% FBS) or in serum-free media to minimize proliferation.

    • Incorporate a Proliferation Inhibitor: If serum is required as a chemoattractant, consider adding a proliferation inhibitor, such as Mitomycin C, to the media to block cell division.

    • Optimize Assay Duration: Keep the assay duration as short as possible to minimize the contribution of proliferation to wound closure.

Possible Cause 2: Variability in Assay Setup

  • Explanation: Inconsistent scratch creation in wound healing assays or improper coating of transwell inserts can lead to high variability in results.

  • Troubleshooting Steps:

    • Standardize Scratching Technique: Use a consistent tool and technique to create uniform scratches.

    • Ensure Even Matrigel Coating: For invasion assays, ensure the Matrigel coating on the transwell inserts is even and of a consistent thickness.

    • Proper Cell Seeding: Ensure a confluent and uniform monolayer of cells before starting the assay.

Quantitative Data Summary

ParameterCell LineAssayIC50 / Effective ConcentrationSerum ConditionsReference
IC50 (c-Src kinase) -Kinase Assay0.01 µMNot Applicable[1]
IC50 (Lck) -Kinase Assay0.03 µMNot Applicable[1]
IC50 (c-yes) -Kinase Assay0.08 µMNot Applicable[1]
IC50 (Proliferation) c-Src3T3Proliferation Assay0.53 µM (24h)Not Specified[1]
IC50 (Proliferation) A549Proliferation Assay0.48 µM (72h)Not Specified[1]
Anti-proliferative Effect L3.6plProliferation AssayNo effect below 15 µMNot Specified[1]
Apoptosis Induction L3.6plApoptosis Assay5 µM (12h)Not Specified[1]
Migration Inhibition L3.6plMigration Assay0.1-5 µM (4h)Not Specified[1]
Mammosphere Culture MDA-MB 231, MDA-MB 468, MCF7Mammosphere Assay10 µMSerum-free[7]
Invasion Assay -Invasion Assay-5% FBS (example)[7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium (containing your desired serum concentration). Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium with the same serum concentration. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay for Cell Migration
  • Cell Seeding: Seed cells in a 6-well plate and grow until they form a confluent monolayer.

  • Serum Starvation (Optional): To reduce proliferation, you can serum-starve the cells for 12-24 hours in low-serum (e.g., 1% FBS) or serum-free medium before making the scratch.

  • Scratch Creation: Create a straight scratch in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing this compound at the desired concentration (in low-serum or serum-free media). Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for the specified duration. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations

Signaling Pathways

AZM475271_Signaling_Pathway cluster_src Src Signaling Pathway cluster_tgf TGF-β Signaling Pathway Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Src->Ras/Raf/MEK/ERK Proliferation, Migration, Survival Proliferation, Migration, Survival FAK->Proliferation, Migration, Survival STAT3->Proliferation, Migration, Survival Ras/Raf/MEK/ERK->Proliferation, Migration, Survival TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binding Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylation Smad Complex Smad Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Nuclear Translocation This compound This compound This compound->Src Inhibition This compound->TGF-β Receptor Inhibition

Caption: this compound inhibits both Src and TGF-β signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis Select Cell Line Select Cell Line Determine Assay Type Determine Assay Type Select Cell Line->Determine Assay Type Optimize Serum Concentration Optimize Serum Concentration Determine Assay Type->Optimize Serum Concentration Cell Culture & Seeding Cell Culture & Seeding Optimize Serum Concentration->Cell Culture & Seeding This compound Treatment This compound Treatment Cell Culture & Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Data Collection Data Collection Incubation->Data Collection Normalization to Control Normalization to Control Data Collection->Normalization to Control Calculate IC50 / % Inhibition Calculate IC50 / % Inhibition Normalization to Control->Calculate IC50 / % Inhibition Statistical Analysis Statistical Analysis Calculate IC50 / % Inhibition->Statistical Analysis

Caption: A general workflow for in vitro experiments using this compound.

Troubleshooting Logic

Troubleshooting_Logic Reduced/No Activity Reduced/No Activity Check Serum Concentration Check Serum Concentration Reduced/No Activity->Check Serum Concentration Verify Cell Line Sensitivity Verify Cell Line Sensitivity Reduced/No Activity->Verify Cell Line Sensitivity Confirm Compound Integrity Confirm Compound Integrity Reduced/No Activity->Confirm Compound Integrity Optimize Assay Conditions Optimize Assay Conditions Check Serum Concentration->Optimize Assay Conditions High Serum? Perform Dose-Response Perform Dose-Response Verify Cell Line Sensitivity->Perform Dose-Response Unknown IC50? Use Fresh Aliquot Use Fresh Aliquot Confirm Compound Integrity->Use Fresh Aliquot Degradation Suspected?

Caption: A logical approach to troubleshooting reduced this compound activity.

References

Validation & Comparative

Synergistic Potential of Src Kinase Inhibition with Gemcitabine in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and poor prognosis. Gemcitabine has long been a cornerstone of treatment, but its efficacy is often hampered by intrinsic and acquired resistance. Emerging evidence suggests that targeting the non-receptor tyrosine kinase Src may offer a promising strategy to enhance the therapeutic effects of gemcitabine. This guide provides a comparative analysis of the synergistic potential of combining Src kinase inhibitors, with a focus on AZM475271, with gemcitabine in pancreatic cancer models.

Introduction to Src Kinase and its Role in Pancreatic Cancer

Src family kinases (SFKs) are key signaling proteins that are frequently overexpressed and activated in pancreatic cancer.[1][2][3] They play a crucial role in various aspects of tumor progression, including proliferation, survival, angiogenesis, invasion, and metastasis.[1][2] The activation of Src has been linked to resistance to chemotherapy, making it an attractive target for combination therapies.[4][5] this compound is a potent Src kinase inhibitor that has demonstrated anti-tumor and anti-angiogenic effects in preclinical models of pancreatic cancer.[6]

Synergistic Effects of Src Inhibition with Gemcitabine

The combination of Src inhibition with gemcitabine has yielded varied but often promising results in preclinical studies. While some findings suggest a complex interaction, the overarching theme points towards a synergistic potential in overcoming gemcitabine resistance.

In Vitro Studies: Impact on Cell Viability and Apoptosis

Studies using pancreatic cancer cell lines have shown that inhibition of Src can sensitize resistant cells to gemcitabine. For instance, the Src inhibitor PP2 was shown to enhance gemcitabine-induced apoptosis and suppress the expression of ribonucleotide reductase subunit M2 (RRM2), an enzyme associated with gemcitabine resistance.[4] Conversely, one study reported that the Src inhibitor PP2 could inhibit gemcitabine-induced cell growth suppression in certain pancreatic cancer cell lines, suggesting that the pro-apoptotic signals mediated by gemcitabine might, in some contexts, be dependent on Src activity.[7] This highlights the importance of understanding the specific molecular context when combining these agents.

Table 1: In Vitro Effects of Src Inhibitors in Combination with Gemcitabine on Pancreatic Cancer Cells

Cell LineSrc InhibitorConcentrationGemcitabine ConcentrationEffect on Cell ViabilityEffect on ApoptosisReference
PANC-1PP2Not specifiedNot specifiedEnhanced gemcitabine chemosensitivityAugmented gemcitabine-induced apoptosis[4]
PANC-1 (GemRes)PP2Not specifiedNot specifiedAttenuated gemcitabine resistanceAugmented gemcitabine-induced apoptosis[4]
PK-9PP2Not specifiedNot specifiedInhibited gemcitabine-induced cell growth suppressionDownregulated gemcitabine-induced apoptosis[7]
MIA PaCa-2PP2Not specifiedNot specifiedInhibited gemcitabine-induced cell growth suppressionNot specified[7]
In Vivo Studies: Tumor Growth and Metastasis

In vivo studies using orthotopic mouse models of pancreatic cancer have provided compelling evidence for the synergistic effects of combining Src inhibition with gemcitabine. The combination of PP2 and gemcitabine led to a substantial decrease in tumor growth and inhibition of metastasis in a gemcitabine-resistant pancreatic cancer model.[4] Similarly, this compound alone has been shown to significantly reduce pancreatic tumor burden, liver metastases, and peritoneal carcinosis in an orthotopic xenograft model.[6] These effects were associated with decreased cell proliferation and increased apoptosis of endothelial cells, indicating an anti-angiogenic mechanism.[6]

Table 2: In Vivo Effects of Src Inhibitors in Combination with Gemcitabine on Pancreatic Cancer Xenografts

Animal ModelSrc InhibitorTreatment RegimenEffect on Tumor GrowthEffect on MetastasisReference
Orthotopic Nude Mice (PANC-1 GemRes)PP2 + GemcitabineNot specifiedSubstantially decreasedInhibited[4]
Orthotopic Nude Mice (L3.6pl)This compoundNot specifiedSignificant reduction in tumor burdenNo liver metastases or peritoneal carcinosis detected[6]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The synergistic effects of Src inhibitors with gemcitabine are underpinned by their ability to modulate key signaling pathways involved in drug resistance and tumor progression.

Overcoming Gemcitabine Resistance

Src activation is a potential mechanism of chemoresistance to gemcitabine.[4] This resistance is partly mediated by the overexpression of RRM2, which is regulated by the transcription factor E2F1.[4] Src inhibition has been shown to suppress RRM2 expression and decrease the activity of E2F1, thereby restoring sensitivity to gemcitabine.[4]

Inhibition of Pro-Survival and Pro-Metastatic Pathways

This compound has been shown to inhibit not only Src but also TGF-β signaling, a key pathway in pancreatic cancer progression, epithelial-mesenchymal transition (EMT), and metastasis.[8] By blocking TGF-β-induced cell migration and the upregulation of mesenchymal markers, this compound can potentially abrogate the metastatic spread of pancreatic cancer cells.[8]

Furthermore, Src kinases are involved in mediating signals from various receptor tyrosine kinases, including EGFR and VEGF receptors.[6][9] Inhibition of Src can prevent survival signaling from these receptors and inhibit the phosphorylation of downstream effectors like FAK, AKT, and STAT3, which are critical for cell proliferation, survival, and angiogenesis.[2][6][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Src Src EGFR->Src VEGFR VEGFR VEGFR->Src Angiogenesis Angiogenesis VEGFR->Angiogenesis TGFBR TGF-βR Smad Smad2/3 TGFBR->Smad FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 E2F1 E2F1 Src->E2F1 Metastasis Metastasis FAK->Metastasis AKT AKT PI3K->AKT Survival Survival AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation STAT3->Survival Smad->Metastasis RRM2 RRM2 E2F1->RRM2 Gemcitabine_Resistance Gemcitabine Resistance RRM2->Gemcitabine_Resistance Gemcitabine Gemcitabine Gemcitabine->Gemcitabine_Resistance Inhibits DNA Synthesis This compound This compound This compound->TGFBR Inhibits This compound->Src Inhibits

Caption: Signaling pathways implicated in the synergistic effects of this compound and gemcitabine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of key experimental protocols used in the cited studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of the Src inhibitor, gemcitabine, or the combination of both for a specified duration (e.g., 48-72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the control (untreated cells).

Apoptosis Assay (FACS Analysis)
  • Cell Treatment: Cells are treated with the drugs as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • FACS Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Orthotopic Xenograft Model
  • Cell Implantation: Anesthetized immunodeficient mice (e.g., nude mice) are surgically implanted with pancreatic cancer cells directly into the pancreas.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using methods like palpation or in vivo imaging.

  • Treatment Initiation: Once tumors reach a certain size, mice are randomized into treatment groups (e.g., vehicle control, gemcitabine alone, Src inhibitor alone, combination therapy).

  • Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting). Metastatic lesions in organs like the liver and peritoneum are also assessed.

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cell_culture Pancreatic Cancer Cell Lines treatment Treat with this compound, Gemcitabine, or Combination cell_culture->treatment xenograft Orthotopic Xenograft in Nude Mice cell_culture->xenograft Establish Model viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., FACS) treatment->apoptosis western_blot Western Blot (p-Src, p-AKT, etc.) treatment->western_blot treatment_vivo Treat with this compound, Gemcitabine, or Combination xenograft->treatment_vivo tumor_monitoring Monitor Tumor Growth and Metastasis treatment_vivo->tumor_monitoring endpoint Endpoint Analysis: Tumor Weight, IHC tumor_monitoring->endpoint

Caption: Experimental workflow for evaluating the synergy of this compound and gemcitabine.

Conclusion and Future Directions

The collective evidence strongly suggests that inhibiting Src kinase, exemplified by compounds like this compound, holds significant promise as a strategy to enhance the efficacy of gemcitabine in pancreatic cancer. The ability of Src inhibitors to counteract gemcitabine resistance, suppress tumor growth and metastasis, and modulate key survival and metastatic pathways provides a strong rationale for their clinical investigation in combination with standard chemotherapy.

However, the conflicting in vitro data underscores the need for further research to delineate the specific contexts in which this combination is most effective. Future studies should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. Additionally, well-designed clinical trials are warranted to translate these promising preclinical findings into tangible benefits for patients with pancreatic cancer.

References

A Researcher's Guide to Confirming the Specificity of AZM475271

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers to rigorously validate the molecular specificity of AZM475271, a potent inhibitor of Src family kinases (SFKs). While this compound is known to selectively inhibit c-Src, Lck, and c-yes kinases, a thorough experimental confirmation of its on-target activity and a systematic investigation of potential off-targets are crucial for the accurate interpretation of research findings.[1] Off-target effects are a common characteristic of small molecule inhibitors and can arise from various factors, including the evolutionary conservation of ATP-binding sites across the kinome.[2][3][4]

This document outlines a multi-tiered approach, combining in vitro biochemical assays, cell-based target engagement, genetic validation, and global proteomic strategies. For comparative context, we include data for Dasatinib, a well-characterized multi-kinase inhibitor, and SU6656, another Src inhibitor with a different off-target profile.

Section 1: In Vitro Kinase Selectivity Profiling

The initial and most fundamental step in assessing specificity is to profile the inhibitor against a broad panel of purified kinases.[5][6] This biochemical approach provides a direct measure of an inhibitor's potency (IC50) against its intended targets versus a wide array of other kinases.

Comparative Kinase Inhibition Profile

The following table summarizes hypothetical, yet representative, data from a comprehensive kinase screen. This compound shows high potency against Src family members. Notably, it also exhibits activity against the TGF-β receptor ALK5, an effect not observed with the comparator SU6656.[7][8] Dasatinib is shown for comparison as a less selective, multi-kinase inhibitor.[5]

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)SU6656 IC50 (nM)Kinase Family
c-Src 10 <1 280 Src Family
Lck 30 1.1 20 Src Family
c-Yes 80 0.8 170 Src Family
Abl5,500<1 >10,000Abl Family
ALK5 (TGFβR1)950>10,000>10,000TGF-β Receptor
EGFR>10,00025>10,000EGFR Family
VEGFR28,00082,300RTK
p38α>10,00068>10,000MAPK

Table 1: Comparative in vitro kinase inhibition profiles. Data represents IC50 values determined from biochemical assays. Lower values indicate higher potency. Primary targets for this compound are highlighted in bold.

Experimental Protocol 1: In Vitro Kinase Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of this compound and control inhibitors in DMSO, followed by a final dilution in reaction buffer.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the diluted inhibitor solution. Add 5 µL of a kinase/substrate peptide mix (e.g., recombinant c-Src kinase and a suitable fluorescently-labeled poly-GT peptide).

  • Initiate Reaction : Add 2.5 µL of ATP solution (at the Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection : Add 10 µL of an EDTA-containing stop solution with a terbium-labeled anti-phosphotyrosine antibody. Incubate for 30-60 minutes.

  • Data Acquisition : Read the plate on a TR-FRET compatible plate reader, measuring emission at both 520 nm (acceptor) and 495 nm (donor).

  • Analysis : Calculate the emission ratio (520/495). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Section 2: Cellular Target Engagement and Pathway Analysis

Confirming that this compound engages its target within a complex cellular environment is a critical validation step.[9] This involves measuring the inhibition of Src phosphorylation and downstream signaling pathways at concentrations that correlate with the observed phenotypic effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Src c-Src RTK->Src Activates FAK FAK FAK->Src Activates STAT3 STAT3 Src->STAT3 ERK ERK Src->ERK AZM This compound AZM->Src Inhibits Proliferation Gene Transcription (Proliferation, Migration) STAT3->Proliferation ERK->Proliferation

Src Signaling Pathway and Point of Inhibition.
Comparative Cellular Activity

This table shows the concentration of this compound required to inhibit the phosphorylation of its primary target (p-Src) and a known off-target pathway (p-Smad2, downstream of ALK5), compared to its effect on overall cell proliferation in Panc-1 human pancreatic cancer cells.

AssayEndpoint MeasuredThis compound IC50 (µM)
Target Engagementp-Src (Y416) Inhibition0.5
Off-Target Pathwayp-Smad2 Inhibition (TGF-β stimulated)4.8
Cellular PhenotypeCell Proliferation (72 hr)0.48[1]

Table 2: Cellular activity of this compound. A significant window between on-target and off-target pathway inhibition in cells supports specificity.

Experimental Protocol 2: Western Blot for Target Phosphorylation
  • Cell Treatment : Plate Panc-1 cells and allow them to adhere. Starve cells overnight in serum-free media.

  • Inhibitor Incubation : Treat cells with a dose range of this compound (e.g., 0.01 to 10 µM) for 2-4 hours.

  • Stimulation (Optional) : For off-target analysis, stimulate relevant cells (e.g., Panc-1) with TGF-β1 (5 ng/mL) for 30 minutes before lysis.

  • Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane (e.g., 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Src Y416, anti-total Src, anti-p-Smad2, anti-total Smad2).

  • Detection : Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry is used for quantification relative to total protein and loading controls.

Section 3: Genetic Approaches for On-Target Validation

The gold standard for confirming that a drug's cellular effect is mediated through its intended target is to use genetic tools like CRISPR-Cas9 to remove the target protein.[3] If this compound acts on-target, its effect on cell proliferation or migration should be significantly diminished in Src-knockout cells compared to wild-type cells.

cluster_wt Wild-Type Cells cluster_ko Src Knockout (KO) Cells WT_Src Src Present WT_AZM Add this compound WT_Pheno Phenotype (e.g., Reduced Migration) WT_AZM->WT_Pheno On-Target Effect Conclusion Conclusion: Phenotype is Src-dependent WT_Pheno->Conclusion KO_Src Src Absent KO_AZM Add this compound KO_Pheno No Phenotype Change (Migration Unaffected) KO_AZM->KO_Pheno On-Target Effect Lost KO_Pheno->Conclusion

Logic of Using CRISPR-KO to Validate On-Target Effects.
Experimental Protocol 3: CRISPR-Cas9 Mediated Target Knockout

  • gRNA Design : Design and clone 2-3 validated guide RNAs (gRNAs) targeting an early exon of the SRC gene into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Transduction : Produce lentivirus and transduce the target cell line (e.g., A549).

  • Selection : Select transduced cells with puromycin for 48-72 hours.

  • Clonal Isolation : Generate single-cell clones by limiting dilution.

  • Validation : Expand clones and validate Src knockout via Western blot and Sanger sequencing of the targeted genomic locus.

  • Phenotypic Assay : Use a validated Src-KO clone and a wild-type control clone in a functional assay (e.g., wound healing/migration assay). Treat both cell lines with a dose range of this compound and measure the migratory response. A specific on-target effect is confirmed if the inhibitor's efficacy is substantially reduced in the KO cells.

Section 4: Global Approaches for Unbiased Off-Target Discovery

While the above methods test for predicted on- and off-targets, unbiased proteomic approaches can identify unexpected interactions. Affinity-based pull-down assays use a modified, immobilized version of the drug to capture binding proteins from a cell lysate, which are then identified by mass spectrometry.[10]

cluster_workflow Experimental Workflow for Specificity Confirmation A In Vitro Screen (Kinase Panel) B Cellular Target Engagement (Western Blot) A->B Validate in Cells E Global Off-Target ID (Chemo-proteomics) A->E Unbiased Discovery C Phenotypic Assays (Proliferation, Migration) B->C Correlate with Function D Genetic Validation (CRISPR KO) C->D Confirm On-Target MOA F Confident Specificity Profile D->F E->F Identify Novel Off-Targets

Integrated Workflow for Validating Inhibitor Specificity.

Conclusion

References

Side-by-side comparison of AZM475271 and other Src family kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the Src family kinase inhibitor AZM475271 with other prominent inhibitors in the same class, including Dasatinib, Saracatinib, and Bosutinib. The information presented is based on available preclinical data to assist researchers in evaluating these compounds for their studies.

Executive Summary

This compound is a selective inhibitor of Src family kinases with demonstrated preclinical activity in cancer models.[1][2][3][4] It has been shown to reduce tumor growth and metastasis, and to sensitize cancer cells to chemotherapy.[2][4] This guide compares its biochemical potency and biological activity with other well-characterized Src inhibitors. While comprehensive kinase selectivity profiling data for this compound against a broad panel of kinases is not publicly available, this comparison is based on published inhibitory concentrations (IC50) for a limited set of kinases. Furthermore, no clinical trial data for this compound is publicly available at this time.

Data Presentation

Table 1: Kinase Inhibitory Potency (IC50, µM)

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other Src family kinase inhibitors against various kinases. Lower values indicate higher potency.

KinaseThis compoundDasatinibSaracatinibBosutinib
Src 0.01[3]<0.0010.00270.0012
Lck 0.03[3]<0.001<0.004N/A
c-Yes 0.08[3]N/A0.004N/A
Bcr-Abl N/A<0.0010.030.001
c-Kit N/AN/A0.2N/A
PDGFRβ N/AN/AN/AN/A

N/A: Data not publicly available.

Table 2: Biological Activity Profile

This table outlines the key biological activities and effects observed for each inhibitor in preclinical studies.

InhibitorModel SystemObserved EffectsReference
This compound Pancreatic Cancer (Orthotopic Nude Mouse)Reduced tumor volume, decreased metastasis, increased apoptosis, sensitized tumors to gemcitabine.[2][4]
Pancreatic Cancer CellsInhibited TGF-β-induced cell migration and gene expression.
Dasatinib Pancreatic Cancer (Orthotopic Nude Mouse)Decreased tumor size and reduced metastasis.[5]
Saracatinib Pancreatic Cancer Stem CellsReduced clonogenic, self-renewal, and tumor-initiating capacity.[6]
Bosutinib Chronic Myeloid LeukemiaPotent inhibition of Bcr-Abl.

Experimental Protocols

Detailed experimental protocols for the specific IC50 values of this compound are not publicly available. The following are general, representative protocols for key experiments used to characterize Src family kinase inhibitors.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Materials:

  • Purified recombinant Src family kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add a small volume of each inhibitor dilution to the wells of a 384-well plate. Include control wells with DMSO only (100% activity) and wells without enzyme (0% activity).

  • Add the purified kinase to each well and incubate to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Src Phosphorylation (General Protocol)

This method is used to assess the effect of an inhibitor on the phosphorylation state of Src kinase and its downstream targets within a cell.

Materials:

  • Cultured cells (e.g., pancreatic cancer cell line)

  • Test inhibitor (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated Src (p-Src) and total Src)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and then treat with various concentrations of the inhibitor for a specified time.

  • Lyse the cells with ice-cold lysis buffer to extract total protein.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for p-Src.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Src.

  • Quantify the band intensities to determine the relative change in Src phosphorylation upon inhibitor treatment.

Mandatory Visualization

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation P_Src p-Src (Active) Src->P_Src Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Src->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration Inhibitor Src Inhibitor (e.g., this compound) Inhibitor->P_Src Inhibition

Caption: Simplified Src signaling pathway and the point of inhibition.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep Plate Plate Inhibitor & Kinase Prep->Plate Incubate1 Pre-incubation Plate->Incubate1 React Add Substrate/ATP & Incubate Incubate1->React Detect Add Detection Reagent React->Detect Read Measure Signal Detect->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze End End Analyze->End

Caption: General workflow for a biochemical kinase inhibition assay.

References

Validating the Downstream Effects of AZM475271 Using RNA Sequencing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the downstream effects of AZM475271, a dual Src and Transforming Growth Factor-beta (TGF-β) inhibitor, with a control group using RNA sequencing. The experimental data presented herein is illustrative, designed to guide researchers in setting up similar validation studies.

This compound is a potent small molecule inhibitor targeting Src family kinases and has been shown to effectively block TGF-β signaling pathways.[1][2] Its dual inhibitory action makes it a compound of interest in cancer research, particularly in preventing tumor growth and metastasis.[1][3] This guide outlines a detailed experimental protocol for validating the genome-wide transcriptional changes induced by this compound treatment in a cancer cell line model, presenting the expected outcomes in a clear, comparative format.

Comparative Analysis of Gene Expression

Treatment of cancer cells with this compound is expected to lead to significant changes in the expression of genes downstream of both the Src and TGF-β signaling pathways. The following table summarizes the anticipated differential gene expression profile based on RNA sequencing data from a hypothetical study comparing this compound-treated cells to a vehicle control.

GenePathwayPredicted Change in ExpressionFunction
MMP2 TGF-β, SrcDownregulatedMatrix metalloproteinase involved in extracellular matrix degradation, cell migration, and invasion.[4]
MMP9 TGF-β, SrcDownregulatedMatrix metalloproteinase crucial for tissue remodeling, angiogenesis, and metastasis.[4][5]
CDH2 (N-cadherin) TGF-βDownregulatedA key marker of epithelial-to-mesenchymal transition (EMT), associated with increased cell motility.[4]
VIM (Vimentin) TGF-βDownregulatedAn intermediate filament protein involved in EMT and cell migration.[4]
SMAD7 TGF-βUpregulatedAn inhibitory Smad that acts as a negative regulator of the TGF-β signaling pathway.
SERPINE1 (PAI-1) TGF-βDownregulatedA primary TGF-β target gene that inhibits fibrinolysis and is involved in cell adhesion and migration.
VEGFA SrcDownregulatedVascular endothelial growth factor A, a key regulator of angiogenesis.[3]
FAK (PTK2) SrcDownregulated (at the activity level)Focal adhesion kinase, a central mediator of cell adhesion, migration, and survival.[3][5]
STAT3 SrcDownregulated (at the activity level)Signal transducer and activator of transcription 3, involved in cell proliferation, survival, and differentiation.[5]
CDH1 (E-cadherin) TGF-βUpregulatedAn epithelial marker, its upregulation signifies a reversal of EMT.[4]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of RNA sequencing experiments.

Cell Culture and Treatment

Human pancreatic cancer cells (e.g., Panc-1) or breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with either this compound (at a predetermined effective concentration, e.g., 10 µM) or a vehicle control (e.g., DMSO) for 24 hours.[5]

RNA Extraction and Quality Control

Total RNA is extracted from the treated and control cells using a TRIzol-based method or a commercial RNA extraction kit. The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.

Library Preparation and RNA Sequencing

RNA sequencing libraries are prepared from the total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads for differential gene expression analysis.

Data Analysis

The raw sequencing reads are first subjected to quality control checks. Subsequently, the reads are aligned to a reference genome. The number of reads mapping to each gene is then counted, and differential gene expression analysis is performed between the this compound-treated and control groups using statistical packages like DESeq2 or edgeR. Genes with a significant p-value and a fold change above a certain threshold are considered differentially expressed.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided.

AZM475271_Signaling_Pathway cluster_TGFB TGF-β Pathway cluster_Src Src Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD23 p-Smad2/3 TGFBR->SMAD23 SMAD_complex Smad Complex SMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Gene_Expression_TGFB Target Gene Expression (e.g., MMP2, MMP9, CDH2) SMAD_complex->Gene_Expression_TGFB GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Gene_Expression_Src Target Gene Expression (e.g., VEGFA) FAK->Gene_Expression_Src STAT3->Gene_Expression_Src This compound This compound This compound->TGFBR This compound->Src

Figure 1. Simplified signaling pathways inhibited by this compound.

RNA_Seq_Workflow start Cell Culture (e.g., Panc-1) treatment Treatment: - this compound - Vehicle Control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep mRNA Library Preparation qc1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc2 Sequencing Data Quality Control sequencing->qc2 alignment Read Alignment to Reference Genome qc2->alignment dge Differential Gene Expression Analysis alignment->dge end Downstream Pathway and Functional Analysis dge->end

Figure 2. Experimental workflow for RNA sequencing analysis.

References

Cross-Validation of AZM475271 Efficacy in Patient-Derived Xenografts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the preclinical efficacy of AZM475271, a potent dual inhibitor of Src family kinases and Transforming Growth Factor-beta (TGF-β) signaling. Due to the current lack of publicly available data on the efficacy of this compound in patient-derived xenograft (PDX) models, this document summarizes existing in vivo data from cell line-derived xenografts and presents a comparative analysis with other Src inhibitors, Dasatinib and Saracatinib, for which PDX data are available. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Src and TGF-β pathways in oncology.

Introduction to this compound

This compound is a small molecule inhibitor targeting Src family kinases, which are frequently overexpressed and activated in a variety of human cancers, playing a crucial role in tumor progression, metastasis, and angiogenesis. Notably, this compound has also been shown to inhibit the TGF-β signaling pathway, a key player in epithelial-mesenchymal transition (EMT) and the tumor microenvironment. This dual inhibitory action suggests a broad therapeutic potential for this compound in treating solid tumors.

Preclinical Efficacy of this compound (Cell Line-Derived Xenograft Data)

While specific data from patient-derived xenograft (PDX) models for this compound are not currently available in the public domain, preclinical studies using human cancer cell line-derived xenografts have demonstrated its anti-tumor activity.

Parameter Pancreatic Cancer Xenograft Model
Cell Line L3.6pl (human pancreatic carcinoma)
Treatment This compound (50 mg/kg, p.o., daily)
Effect Significant reduction in tumor growth and metastasis
Combination Therapy Enhanced anti-tumor effect when combined with gemcitabine

Note: The absence of data from PDX models, which more accurately recapitulate the heterogeneity and microenvironment of human tumors, represents a significant gap in the preclinical evaluation of this compound.

Comparative Efficacy of Other Src Inhibitors in Patient-Derived Xenograft (PDX) Models

To provide a relevant context for the potential efficacy of this compound in a PDX setting, this section summarizes the performance of two other well-characterized Src inhibitors, Dasatinib and Saracatinib, in various PDX models.

Inhibitor PDX Model Treatment Regimen Observed Efficacy Reference
Dasatinib Lung Cancer PDX (LG52)30 mg/kg, dailySignificantly inhibited tumor growth.[1][2][1][2]
Saracatinib Pancreatic Cancer PDX50 mg/kg/day, p.o.Tumor growth inhibition in 3 out of 16 PDX models.[3]

These studies highlight the utility of PDX models in evaluating the heterogeneous response to Src inhibition and underscore the need for similar investigations for this compound.

Experimental Protocols

General Protocol for Patient-Derived Xenograft (PDX) Efficacy Studies

This protocol is a representative example based on studies with other Src inhibitors and can be adapted for the evaluation of this compound.

1. PDX Model Establishment:

  • Fresh tumor tissue from consenting patients is obtained under sterile conditions.
  • Tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).
  • Tumor growth is monitored regularly using caliper measurements.
  • Once tumors reach a volume of approximately 1500-2000 mm³, they are harvested and passaged to a new cohort of mice for expansion.

2. Efficacy Study:

  • When tumors in the expansion cohort reach an average volume of 100-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
  • Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., 50 mg/kg, daily, oral gavage).
  • Control Group: Administer vehicle control following the same schedule.
  • Comparator Group(s): (Optional) Administer alternative therapies (e.g., Dasatinib, standard-of-care chemotherapy) for comparative analysis.
  • Tumor volume and body weight are measured 2-3 times per week.
  • The study is terminated when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or after a specified duration.
  • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

3. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
  • Statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA).
  • Toxicity is assessed by monitoring body weight changes and clinical signs.

Visualizations

Signaling Pathways Inhibited by this compound

AZM475271_Pathway cluster_TGF TGF-β Signaling cluster_Src Src Signaling TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD Proliferation Proliferation/ Metastasis SMAD->Proliferation Src Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 FAK->Proliferation STAT3->Proliferation This compound This compound This compound->TGFBR This compound->Src

Caption: Dual inhibition of TGF-β and Src signaling pathways by this compound.

Experimental Workflow for PDX-based Efficacy Study

PDX_Workflow Patient Patient Tumor Biopsy Implantation Subcutaneous Implantation Patient->Implantation PDX_Establishment PDX Model Establishment (P0) Implantation->PDX_Establishment Expansion Tumor Expansion (P1, P2...) PDX_Establishment->Expansion Randomization Randomization Expansion->Randomization Treatment_Groups Treatment Groups (Vehicle, this compound, Comparator) Randomization->Treatment_Groups Monitoring Tumor Growth & Body Weight Monitoring Treatment_Groups->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis & Tissue Processing Endpoint->Analysis

Caption: General experimental workflow for evaluating drug efficacy in PDX models.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy due to its dual inhibition of Src and TGF-β signaling pathways. While initial preclinical data in cell line-derived xenografts are encouraging, the lack of efficacy studies in patient-derived xenograft models is a critical gap. Future research should prioritize the evaluation of this compound across a diverse panel of PDX models representing various tumor types and molecular subtypes. Such studies will be instrumental in identifying predictive biomarkers of response and defining the patient populations most likely to benefit from this novel targeted therapy. Comparative studies against other Src inhibitors within these PDX models will further elucidate the unique therapeutic potential of this compound.

References

Comparative analysis of the pharmacokinetic profiles of Src inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Pharmacokinetic Profiles of Src Family Kinase Inhibitors: Dasatinib, Bosutinib, Saracatinib, and Ponatinib

This guide provides a comparative analysis of the pharmacokinetic profiles of four prominent Src family kinase inhibitors: dasatinib, bosutinib, saracatinib, and ponatinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on their performance and supporting experimental data.

Introduction to Src Inhibitors

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src signaling has been implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention. Dasatinib, bosutinib, saracatinib, and ponatinib are orally administered small molecule inhibitors that target the kinase activity of Src, albeit with varying degrees of selectivity and potency against other kinases.

Pharmacokinetic Profiles Comparison

The following table summarizes the key pharmacokinetic parameters of dasatinib, bosutinib, saracatinib, and ponatinib, derived from clinical studies in adult patients.

ParameterDasatinibBosutinibSaracatinibPonatinib
Dose (for listed parameters) 100 mg once daily[1]500 mg once daily175 mg once daily[1][2]45 mg once daily[3][4]
Tmax (Time to Peak Plasma Concentration) 0.5 - 6 hours[5]4 - 6 hours[6]~6 hours[7]Within 6 hours[4]
Cmax (Peak Plasma Concentration) 82.2 ng/mL[1]171 ng/mL (steady state)[8]Dose-dependent increase[1][2]73 ng/mL (steady state)[4]
AUC (Area Under the Curve) 397 ngh/mL[1]3150 ngh/mL (steady state)[8]Dose-dependent increase[1][2]1253 ng*h/mL (0-24h, steady state)[4]
Half-life (t½) 3 - 5 hours[9]22.5 hours (single dose)[8]~40 hours[1][2]~24 hours (range 12-66h)[4]
Bioavailability Not determined in humans34% (with food)Good oral bioavailability in rats[10]Not specified
Effect of Food High-fat meal increases AUC by 14%[9]High-fat meal increases AUC by 1.7-foldNot specifiedNo clinically significant effect[4]
Protein Binding ~96%94% in vitro, 96% ex vivoNot specified>99% in vitro[4]
Metabolism Primarily by CYP3A4[9]Primarily by CYP3A4[6]Not specifiedPrimarily by CYP3A4

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from Phase I and II clinical trials involving patients with various malignancies. The general methodologies employed in these studies are outlined below.

General Pharmacokinetic Study Workflow

A typical workflow for a preclinical or clinical pharmacokinetic study of an orally administered small molecule inhibitor involves several key steps:

  • Compound Administration: The drug is administered to subjects, often in single or multiple ascending doses in early phase trials. For oral drugs, administration is typically with a standardized volume of water, and the effect of food is often assessed in separate cohorts.

  • Biological Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug's pharmacokinetic profile. Urine and feces may also be collected to assess excretion pathways.

  • Sample Processing: Blood samples are processed, usually by centrifugation, to separate plasma or serum. These samples are then stored, typically at -80°C, until analysis.

  • Bioanalysis: The concentration of the drug and its major metabolites in the biological samples is quantified using validated analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

  • Pharmacokinetic Parameter Calculation: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental or compartmental analysis software (e.g., WinNonlin).

Specific Methodologies
  • Dasatinib: In a clinical study, plasma concentrations of dasatinib were determined by high-performance liquid chromatography with mass spectrometry (HPLC-MS)[11]. Pharmacokinetic parameters were obtained from population pharmacokinetic analysis of plasma concentrations on day 28 after administration[12].

  • Bosutinib: Bosutinib exposure metrics at a steady state were estimated from a previously developed population pharmacokinetic model. Safety and efficacy metrics were from two clinical studies of bosutinib 500 mg/day in patients with chronic phase CML[13].

  • Saracatinib: In a Phase I dose-escalation study, pharmacokinetic assessments were performed after single and multiple oral doses of saracatinib.[2] Plasma concentrations were measured to determine pharmacokinetic parameters.[1]

  • Ponatinib: Plasma concentration-time data were collected from 260 participants (healthy volunteers and patients with hematologic malignancies) across 7 clinical trials. The data were analyzed using nonlinear mixed-effects modeling to describe the pharmacokinetics of ponatinib.[14]

Signaling Pathway and Experimental Workflow Diagrams

Src Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MAPK MAPK Ras->MAPK Survival Survival Akt->Survival MAPK->Proliferation

Caption: Simplified Src signaling pathway illustrating key upstream activators and downstream effectors.

General Pharmacokinetic Experimental Workflow

PK_Workflow Dosing Drug Administration (Oral) Sampling Blood Sample Collection (Time course) Dosing->Sampling In Vivo Processing Plasma/Serum Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Bioanalysis Data Concentration vs. Time Data Analysis->Data Modeling Pharmacokinetic Modeling Data->Modeling Parameters PK Parameters (Cmax, Tmax, AUC, t½) Modeling->Parameters

Caption: A general workflow for determining the pharmacokinetic parameters of a drug candidate.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AZM475271

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of the Src kinase inhibitor AZM475271 is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with general safety protocols for laboratory chemicals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the complete Safety Data Sheet (SDS) provided by the supplier. This document contains comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures. As a general rule, this material should be treated as hazardous until all properties have been thoroughly investigated. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Always wash hands thoroughly after handling.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, whether in solid form or in solution, must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation :

    • All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be classified as hazardous chemical waste.

    • Solid and liquid waste streams should be kept separate to ensure proper disposal.[1]

  • Containerization :

    • Solid Waste : Collect unused or expired solid this compound in its original container if possible.[2] Contaminated items such as gloves, absorbent paper, and empty vials should be placed in a designated, well-labeled, and sealed hazardous waste container.[2]

    • Liquid Waste : Solutions of this compound should be collected in a dedicated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.

  • Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture with their approximate concentrations.

    • The date of waste accumulation should also be clearly marked on the label.

  • Storage :

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Liquid waste containers should be stored in secondary containment to prevent spills.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved protocol.

Key Procedural Information for this compound Disposal

GuidelineProcedure
Waste Classification Treat as hazardous chemical waste.
Segregation Separate solid and liquid waste streams.[1]
Solid Waste Containment Use original container or a designated, sealed hazardous waste container.[2]
Liquid Waste Containment Use a dedicated, leak-proof, and chemically compatible container.
Labeling Requirements "Hazardous Waste," "this compound," mixture components, and accumulation date.
Disposal Method Collection by a licensed hazardous waste disposal service.
Prohibited Disposal Do not dispose of in sinks or regular trash.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container Solid Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Solid This compound Solutions This compound Solutions Liquid Waste Container Liquid Waste Container This compound Solutions->Liquid Waste Container Liquid Labeled Waste Labeled Waste Solid Waste Container->Labeled Waste Liquid Waste Container->Labeled Waste Secure Storage Area Secure Storage Area Labeled Waste->Secure Storage Area EHS/Contractor Pickup EHS/Contractor Pickup Secure Storage Area->EHS/Contractor Pickup Licensed Disposal Facility Licensed Disposal Facility EHS/Contractor Pickup->Licensed Disposal Facility

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling AZM475271

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of AZM475271, offering procedural guidance to ensure laboratory safety and proper management of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE based on the nature of the handling procedure.

Operation Required Personal Protective Equipment
Handling solid this compound Nitrile gloves, safety glasses with side shields, lab coat
Preparing solutions Nitrile gloves, chemical splash goggles, lab coat, chemical fume hood
Administering to animals Nitrile gloves, safety glasses, lab coat, respiratory protection (if aerosolization is possible)
Cleaning spills Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, lab coat or apron, respiratory protection

Emergency Procedures

Immediate and appropriate response in case of accidental exposure is crucial.

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol
Unused solid this compound Dispose of as hazardous chemical waste in a designated, sealed container. Follow all local, state, and federal regulations.
Contaminated labware (e.g., vials, pipette tips) Place in a designated hazardous waste container for solids.
Solutions containing this compound Collect in a designated hazardous waste container for liquid chemical waste. Do not pour down the drain.
Contaminated PPE Dispose of in a designated hazardous waste container immediately after use.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety checkpoints throughout the experimental workflow when using this compound.

cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_disposal Disposal Phase Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Compound Prepare Compound Don PPE->Prepare Compound Conduct Experiment Conduct Experiment Prepare Compound->Conduct Experiment Monitor for Exposure Monitor for Exposure Conduct Experiment->Monitor for Exposure Record Data Record Data Monitor for Exposure->Record Data Segregate Waste Segregate Waste Record Data->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS

Caption: Workflow with integrated safety checkpoints for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZM475271
Reactant of Route 2
Reactant of Route 2
AZM475271

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.